Eupalinolide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4S,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21-,22-/m0/s1 |
InChI Key |
HPWMABTYJYZFLK-JNTIYTLOSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of Eupalinolide B from Eupatorium lindleyanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the isolation and purification of Eupalinolide B, a sesquiterpenoid lactone, from the plant Eupatorium lindleyanum. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-tumor properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes the isolation workflow and associated biological signaling pathways.
Quantitative Data Summary
The concentration and successful isolation of this compound from Eupatorium lindleyanum have been documented in scientific literature. The following tables summarize key quantitative findings.
Table 1: Concentration of this compound in Different Plant Parts
| Plant Part | Average Concentration (mg/g) |
| Flowers | 12.681 ± 1.688 |
| Leaves | 5.469 ± 0.710 |
| Stems | 0.295 ± 0.082 |
Data sourced from a study on the metabolic profile of Eupatorium lindleyanum[3][4]
Table 2: Preparative Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)
| Starting Material | Amount of Starting Material (mg) | Two-Phase Solvent System | Yield of this compound (mg) | Purity of this compound (%) |
| n-butanol fraction of ethanol extract | 540 | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) | 19.3 | 97.1 |
Data from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[5][6][7]
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from Eupatorium lindleyanum.
Plant Material and Pre-treatment
The aerial parts of Eupatorium lindleyanum are typically used for the isolation of this compound.[7] Recent studies indicate that the flowers contain the highest concentration of this compound.[3][4] The plant material is first dried and then pulverized to increase the surface area for efficient extraction.
Extraction and Fractionation
A common method for extracting this compound involves solvent extraction followed by fractionation.
-
Ethanol Extraction: The powdered plant material is subjected to percolation with ethanol.[8] The resulting extract is then concentrated under reduced pressure to remove the solvent.[7]
-
Solvent Partitioning: The concentrated ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[7] This process separates compounds based on their solubility. The n-butanol fraction is typically enriched with sesquiterpenoid lactones, including this compound.[5][7]
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for the preparative separation of natural products, as it avoids irreversible adsorption onto a solid support.[7]
-
Two-Phase Solvent System Selection: The choice of the solvent system is critical for successful separation. For the isolation of this compound, a two-phase system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 has been shown to be effective.[5][6][7]
-
HSCCC Operation:
-
The HSCCC instrument is filled with the upper phase (the stationary phase) of the selected solvent system.
-
The apparatus is then rotated at a specific speed (e.g., 900 rpm).[6][7]
-
The lower phase (the mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).[6][7]
-
Once hydrodynamic equilibrium is reached, the sample (the n-butanol fraction dissolved in a mixture of the two phases) is injected.[6][7]
-
The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm).[6][7]
-
Fractions are collected, and those containing the purified this compound are identified, typically by High-Performance Liquid Chromatography (HPLC) analysis.[5][6]
-
Structural Identification
The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[5][6][7]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a relevant signaling pathway influenced by this compound.
Recent research has shown that this compound can induce apoptosis and elevate reactive oxygen species (ROS) levels in pancreatic cancer cells.[1] Furthermore, it has been suggested to disrupt copper homeostasis, potentially leading to a form of programmed cell death known as cuproptosis.[1] The mitogen-activated protein kinase (MAPK) pathway has also been identified as a potential target.[1]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Study on the flavonoids of Eupatorium lindleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone primarily isolated from the plant Eupatorium lindleyanum, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its significant anti-inflammatory and anticancer effects, with a detailed exploration of the underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, ROS generation, and the Akt/p38 MAPK cascade. This document also outlines detailed experimental protocols for assays pertinent to the study of this compound and presents visual representations of its signaling pathways to facilitate a deeper understanding of its mode of action.
Chemical Structure and Physicochemical Properties
This compound is a germacrane-type sesquiterpenoid, a class of C15 isoprenoids characterized by a ten-membered carbocyclic ring. Its chemical structure is complex, featuring a fused furanone ring and multiple chiral centers.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | PubChem |
| Molecular Formula | C₂₄H₃₀O₉ | [1] |
| Molecular Weight | 462.5 g/mol | [1] |
| CAS Number | 877822-41-8 | MedchemExpress |
| Appearance | White to off-white powder/colorless oil | [2][3] |
| Boiling Point (Predicted) | 618.6 ± 55.0 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 13.68 ± 0.10 | [2] |
| Solubility | Soluble in DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [2][3] |
| Storage | Store at -20°C. | [3] |
| SMILES | C/C/1=C[C@@H]2--INVALID-LINK--C)/COC(=O)C)OC(=O)/C(=C/CO)/C">C@@HC(=C)C(=O)O2 | [1] |
Note: Some physicochemical properties are predicted values and may vary from experimentally determined values.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the inflammatory response.[4]
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines, including pancreatic and laryngeal cancer.[5][6] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the Akt/p38 MAPK signaling pathway.
This compound treatment leads to an increase in intracellular ROS levels.[5] Elevated ROS can induce oxidative stress and damage cellular components, ultimately triggering apoptosis, a form of programmed cell death. This process is crucial for eliminating cancerous cells.
The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Aberrant activation of the Akt pathway and altered MAPK signaling are common in many cancers. This compound has been observed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, while simultaneously promoting the phosphorylation of p38 MAPK.[5] The inhibition of pro-survival Akt signaling and activation of pro-apoptotic p38 MAPK signaling collectively contribute to the anticancer effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, PANC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its ability to modulate multiple key signaling pathways underscores its importance as a lead compound for drug development. This technical guide provides a foundational understanding of this compound's chemical nature and biological functions. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical applications of this potent sesquiterpene lactone.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-tumor activity across a range of cancer types. Its multifaceted mechanism of action distinguishes it from conventional chemotherapeutics, targeting several core cancer cell vulnerabilities simultaneously. This technical guide provides an in-depth review of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects. It details the compound's role in inducing multiple forms of programmed cell death, including apoptosis, ferroptosis, and cuproptosis, arresting the cell cycle, and modulating critical oncogenic signaling pathways such as NF-κB and MAPK. This document synthesizes current research findings, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound's anti-cancer efficacy stems from its ability to engage multiple cellular processes that are fundamental to cancer cell survival and progression.
Induction of Programmed Cell Death
This compound has been shown to induce cancer cell death through several distinct, regulated pathways.
-
Apoptosis: In pancreatic cancer cells, this compound is a known inducer of apoptosis, a classic form of programmed cell death crucial for tissue homeostasis.[1][2][3][4] This process is often mediated through the activation of caspases and disruption of the mitochondrial membrane potential.[3]
-
Ferroptosis in Hepatic Carcinoma: A key mechanism in liver cancer is the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[5][6][7] this compound triggers ferroptosis through a pathway involving endoplasmic reticulum (ER) stress and the activation of Heme oxygenase-1 (HO-1).[5][6] Transmission electron microscopy of hepatic carcinoma cells treated with this compound revealed morphological hallmarks of ferroptosis, including smaller mitochondria with increased membrane density and reduced cristae.[5]
-
Cuproptosis in Pancreatic Cancer: More recent studies have uncovered a novel mechanism involving cuproptosis, a copper-dependent form of cell death. This compound disrupts copper homeostasis in pancreatic cancer cells, leading to a significant increase in intracellular copper levels.[2][3] This disruption, coupled with an elevation of ROS, is pivotal in its cytotoxic effect.[2] Furthermore, this compound demonstrates a synergistic effect with elesclomol (ES), a known cuproptosis-inducing agent, enhancing its cancer-killing capabilities in a copper-dependent manner.[2][3][4]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by interfering with the cell division cycle. In human hepatocarcinoma cell lines SMMC-7721 and HCCLM3, treatment with this compound leads to cell cycle arrest at the S phase.[5][6] This arrest is accompanied by a dose-dependent decrease in the expression of key regulatory proteins essential for the G1/S phase transition, namely cyclin-dependent kinase 2 (CDK2) and cyclin E1.[5]
Modulation of Key Signaling Pathways
This compound exerts significant influence over several signaling cascades that are frequently dysregulated in cancer.
-
Inhibition of the NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][8] It has been shown to decrease the phosphorylation of both IκBα (the inhibitor of NF-κB) and the p65 subunit of NF-κB.[8] This prevents the degradation of IκBα and the subsequent translocation of p65 to the nucleus, thereby blocking the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]
-
Activation of the ROS-ER-JNK Pathway: The accumulation of Reactive Oxygen Species (ROS) is a central theme in this compound's mechanism.[1][2][3][9] In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway, which is instrumental in its ability to inhibit cancer cell migration.[5][6][9] Western blot analysis confirmed a marked increase in the phosphorylation of c-Jun N-terminal kinase (JNK) in both pancreatic and hepatic cancer cells following treatment.[2][5] The use of a JNK inhibitor reversed the anti-migratory effects of this compound, confirming the pathway's role.[5]
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): In laryngeal cancer, this compound functions as a selective and reversible inhibitor of LSD1, an enzyme often overexpressed in malignant tumors.[10] This inhibition leads to an increase in the expression of LSD1 substrates H3K9me1 and H3K9me2, which is associated with the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10]
Data Presentation: Quantitative Effects
The anti-proliferative activity and molecular effects of this compound have been quantified across various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration |
| Laryngeal Cancer | TU212 | 1.03 | Not Specified |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | Not Specified |
| Laryngeal Cancer | M4e | 3.12 | Not Specified |
| Laryngeal Cancer | LCC | 4.20 | Not Specified |
| Laryngeal Cancer | TU686 | 6.73 | Not Specified |
| Laryngeal Cancer | Hep-2 | 9.07 | Not Specified |
| Pancreatic Cancer | MiaPaCa-2 | < 10 | 24 hours |
| Pancreatic Cancer | PANC-1 | < 10 | 24 hours |
| Pancreatic Cancer | PL-45 | < 10 | 24 hours |
| Hepatic Carcinoma | SMMC-7721 | 6 - 24 (Effective Range) | 24-72 hours |
| Hepatic Carcinoma | HCCLM3 | 6 - 24 (Effective Range) | 24-72 hours |
| Macrophages (NO Prod.) | RAW264.7 | 2.24 | 1 hour |
Data compiled from references[1][5][10].
Table 2: Summary of Molecular Effects of this compound
| Target Pathway/Process | Key Proteins | Observed Effect | Cancer Type | Reference |
| Cell Cycle | CDK2, Cyclin E1 | ↓ Expression | Hepatic | [5] |
| Ferroptosis | HO-1 | ↑ Expression | Hepatic | [5][6] |
| Cuproptosis | Intracellular Copper | ↑ Accumulation | Pancreatic | [2] |
| Cuproptosis Proteins | Modulated | Pancreatic | [2] | |
| MAPK Signaling | p-JNK | ↑ Expression | Hepatic, Pancreatic | [2][5] |
| NF-κB Signaling | p-IκBα, p-NF-κB p65 | ↓ Expression | Macrophages | [8] |
| LSD1 Inhibition | H3K9me1, H3K9me2 | ↑ Expression | Laryngeal | [10] |
| Proliferation Marker | Ki-67 | ↓ Expression | Pancreatic | [2][3][4] |
Key Experimental Protocols
The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, SMMC-7721) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-32 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate by size on a 10-12% SDS-PAGE gel.[10][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[11] Incubate with primary antibodies (e.g., anti-p-JNK, anti-CDK2, anti-p-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest approximately 1x10⁶ cells treated with this compound or vehicle control.[12]
-
Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[12][13] Incubate for at least 2 hours at 4°C or overnight.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[12][13][14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[14]
-
Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI)
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound-Induced Ferroptosis in Hepatic Cancer
Caption: this compound induces ferroptosis via ROS, ER stress, and HO-1 activation.
Diagram 2: this compound-Induced Cuproptosis in Pancreatic Cancer
Caption: this compound disrupts copper homeostasis, leading to cuproptosis.
Diagram 3: this compound Inhibition of the NF-κB Pathway
Caption: this compound blocks NF-κB activation by inhibiting IκBα and p65 phosphorylation.
Diagram 4: Experimental Workflow for Western Blot Analysis
Caption: Standardized workflow for analyzing protein expression via Western Blot.
Conclusion
This compound is a potent anti-cancer agent that operates through a sophisticated and interconnected network of mechanisms. It uniquely induces multiple forms of programmed cell death, including apoptosis, ferroptosis, and the more recently described cuproptosis, providing multiple avenues to overcome cancer cell resistance. Its ability to arrest the cell cycle and inhibit critical pro-survival and pro-inflammatory signaling pathways like NF-κB and JNK further underscores its therapeutic potential. The comprehensive data presented in this guide highlight this compound as a high-priority candidate for further preclinical and clinical investigation in the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
An In-depth Technical Guide on the Anti-inflammatory Effects of Eupalinolide B
Introduction
This compound is a sesquiterpene lactone, a natural compound isolated from the plant Eupatorium lindleyanum[1][2]. This plant has been utilized in traditional medicine for treating conditions like chronic bronchitis[3]. Modern pharmacological studies have revealed that this compound possesses a range of biological activities, including anti-tumor and anti-inflammatory properties[3][4]. Its potential as an anti-inflammatory agent stems from its ability to modulate key signaling pathways involved in the inflammatory response, making it a compound of significant interest for researchers and drug development professionals. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.
This compound exerts its anti-inflammatory effects primarily by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][5][6].
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory gene response[7]. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[7][8].
This compound has been shown to potently inhibit this pathway. Studies indicate that it prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[2][8]. A key molecular target identified is the ubiquitin-conjugating enzyme UBE2D3. By covalently binding to UBE2D3, this compound inhibits its activity, which in turn prevents the ubiquitination and degradation of IκBα, effectively shutting down the NF-κB signaling cascade[2]. Another potential target is the TAK1 protein, which is upstream in the NF-κB and MAPK activation pathways[1][3].
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators[3][9]. This compound has been reported to attenuate acute lung injury by inhibiting the activation of MAPK signaling[1][3]. While its effects on MAPK can be complex and cell-type dependent, in inflammatory contexts, it generally acts as an inhibitor of this pathway, contributing to the downregulation of inflammatory gene expression.
Caption: this compound inhibits the MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in inhibiting key inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay / Stimulus | Effect | IC₅₀ / Concentration | Citation(s) |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production / LPS | Inhibition of NO production | 2.24 µM | [1] |
| RAW 264.7 Macrophages | Cytokine mRNA levels / P. gingivalis-LPS | Significant inhibition | 8 µM | [2][8] |
| RAW 264.7 Macrophages | Cytokine Secretion (TNF-α, IL-6, IL-1β) / P. gingivalis-LPS | Significant inhibition | 8 µM | [2][8] |
| RA-FLS | Cell Viability | Reduction in viability | 0-32 µM (concentration-dependent) | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosage | Key Findings | Citation(s) |
| Adjuvant-Induced Arthritis (AIA) Rats | 8-16 mg/kg (i.p., daily for 2 weeks) | Reduced paw swelling and arthritis index. Down-regulated serum TNF-α, IL-1β, and MCP-1. | [1][10] |
| LPS-Induced Acute Lung Injury Mice | 5-20 mg/kg (i.p.) | Significantly alleviated lung injury. | [1] |
| Mouse Periodontitis | 30 mg/kg (i.p., daily for 14 days) | Improved periodontal inflammatory damage and inhibited alveolar bone resorption. | [1][2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vitro studies.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Protocol: Cells are seeded in plates (e.g., 96-well for viability, 6-well for protein/RNA). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours)[5][11].
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Methodology:
-
Collect 50-100 µL of cell culture supernatant from each well after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify nitrite concentration against a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant or serum[8].
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB). The reaction is stopped with a stop solution.
-
Measure the absorbance at 450 nm. The concentration is determined from the standard curve.
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins (e.g., p-p65, IκBα, COX-2, iNOS) in cell lysates[2][8].
-
Methodology:
-
Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used for quantification relative to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Adjuvant-Induced Arthritis (AIA) Model
-
Principle: A widely used animal model for rheumatoid arthritis that mimics the inflammatory and autoimmune features of the human disease[10].
-
Methodology:
-
Induction: Induce arthritis in rats (e.g., Sprague-Dawley) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the hind paw.
-
Treatment: Begin treatment with this compound (e.g., 8-16 mg/kg, i.p.) at a set time post-induction and continue for a specified period (e.g., 14 days)[1].
-
Assessment: Monitor disease progression by measuring paw volume (plethysmometry) and assigning an arthritis index score based on erythema and swelling.
-
Analysis: At the end of the study, collect blood for serum cytokine analysis (ELISA) and harvest joint tissues for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Conclusion
This compound is a potent anti-inflammatory agent with well-defined mechanisms of action. Its ability to inhibit the NF-κB and MAPK signaling pathways, primarily by targeting upstream components like UBE2D3 and TAK1, leads to a significant reduction in the expression and release of key pro-inflammatory mediators. Quantitative in vitro and in vivo data support its efficacy in models of arthritis, acute lung injury, and periodontitis. The detailed experimental protocols provide a framework for further investigation into its therapeutic potential. Future research should focus on its oral bioavailability, pharmacokinetic profile, and long-term safety to advance its development as a potential therapeutic for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Deep Dive into its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with significant anti-inflammatory and anti-cancer properties. Its therapeutic potential stems from its ability to modulate critical signaling pathways implicated in the pathogenesis of various diseases. This technical guide provides an in-depth analysis of the molecular targets of this compound and its impact on key signaling cascades, offering a valuable resource for researchers and drug development professionals. We will delve into the quantitative aspects of its activity, detailed experimental methodologies for its study, and visual representations of its mechanisms of action.
Quantitative Data Summary
The biological activity of this compound has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in different cell lines and contexts. This data is crucial for understanding its potency and selectivity.
| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |
| This compound | MiaPaCa-2 (Pancreatic Cancer) | CCK8 Assay | Most pronounced effect among EA, EB, and EO | Not Specified | [1] |
| This compound | PANC-1, PL-45 (Pancreatic Cancer) | CCK8 Assay | Significantly stronger effect than on normal cells | Not Specified | [1] |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 10.34 | 24 h | [2] |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 5.85 | 48 h | [2] |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 3.57 | 72 h | [2] |
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 11.47 | 24 h | [2] |
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 7.06 | 48 h | [2] |
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 3.03 | 72 h | [2] |
Core Molecular Targets and Signaling Pathways
This compound exerts its effects by interacting with a range of molecular targets, leading to the modulation of several key signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and cell survival. This compound has been shown to be a potent inhibitor of this pathway.[3]
Molecular Target: Ubiquitin-conjugating enzyme E2 D3 (UBE2D3)
This compound directly targets and covalently binds to the Cys85 residue of UBE2D3.[3][4][5] This interaction inhibits the enzymatic activity of UBE2D3, which is crucial for the ubiquitination and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[3][6]
The ROS-ER-JNK Signaling Pathway
This compound can induce the production of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the c-Jun N-terminal kinase (JNK) pathway. This cascade plays a role in its anti-cancer effects, including the induction of apoptosis and inhibition of cell migration.[1][7]
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and metastasis. While direct studies on this compound are limited, related compounds like Eupalinolide J have been shown to promote the ubiquitin-dependent degradation of STAT3.[8] This suggests a potential mechanism for this compound's anti-cancer activity.
The AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism, growth, and autophagy. While direct evidence for this compound is still emerging, a related compound, Eupalinolide A, has been shown to modulate the AMPK/mTOR pathway, suggesting a similar mechanism may be at play for this compound.[7]
Experimental Protocols
To facilitate further research into the molecular mechanisms of this compound, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT/CCK8)
This assay is fundamental for determining the cytotoxic effects of this compound on various cell lines.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 × 10³ to 5 × 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[2]
-
Reagent Incubation:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
For CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK8 assay using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to assess the levels of total and phosphorylated proteins in the NF-κB pathway.[3]
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions for antibodies can be found from manufacturer datasheets, but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique visualizes the subcellular localization of the NF-κB p65 subunit.[3]
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate.
-
Treatment: Treat the cells with this compound and/or a stimulant as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., 1:100 to 1:400 dilution) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
This method quantifies the mRNA expression levels of NF-κB target genes, such as pro-inflammatory cytokines.[3]
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a multifaceted natural compound that modulates several critical signaling pathways, primarily through the inhibition of the NF-κB cascade via direct targeting of UBE2D3 and the activation of the ROS-ER-JNK pathway. Its potential to also influence STAT3 and AMPK/mTOR signaling further underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate molecular mechanisms of this compound and to accelerate its development as a potential therapeutic agent for a range of inflammatory diseases and cancers. The continued investigation into its molecular interactions and signaling consequences will be pivotal in unlocking its full clinical potential.
References
- 1. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Eupalinolide B: A Promising Multi-Faceted Approach to Inducing Apoptosis in Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Recent research has highlighted the potential of natural compounds in combating this devastating disease. Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC, has emerged as a promising candidate, demonstrating significant anti-cancer activity against pancreatic cancer cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in pancreatic cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the study and potential therapeutic application of this compound.
Introduction
Pancreatic cancer is characterized by its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The tumor microenvironment and intrinsic cellular signaling pathways contribute to this resistance, necessitating the exploration of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound is a noteworthy example with demonstrated efficacy in preclinical models of pancreatic cancer.[1][2][3]
This document synthesizes the available data on this compound's effects on pancreatic cancer, detailing its impact on cell viability, the induction of apoptotic pathways, and its interplay with reactive oxygen species (ROS) and copper homeostasis.
Quantitative Data on the Effects of this compound on Pancreatic Cancer Cells
The following table summarizes the key quantitative findings from preclinical studies on this compound. It is important to note that specific IC50 values and detailed apoptosis rates are not consistently available in the public domain and the following data is compiled from the available literature.
| Cell Line | Assay | Parameter | Observation | Reference |
| MiaPaCa-2 | CCK8 Assay | Cell Viability | Significant reduction in a dose-dependent manner. This compound showed the most pronounced effect compared to Eupalinolide A and O. | [3] |
| PANC-1 | Not Specified | Cell Viability | Significant inhibitory effects. | [3] |
| PL-45 | Not Specified | Cell Migration & Invasion | Significant inhibition. | [1] |
| HPNE (normal pancreatic cells) | CCK8 Assay | Cytotoxicity | This compound demonstrated a significantly stronger effect on pancreatic cancer cells than on normal pancreatic cells. | [3] |
| MiaPaCa-2, PANC-1 | Western Blot | Protein Expression | Increased cleavage of caspase 3, caspase 9, and PARP. | [3] |
| MiaPaCa-2, PANC-1 | Flow Cytometry | Apoptosis | Confirmed induction of apoptosis. | [3] |
| Pancreatic Cancer Cells | Not Specified | Intracellular Copper Levels | Significant increase after this compound treatment. | [3] |
| Pancreatic Cancer Cells | Western Blot | Cuproptosis-related Proteins | Increased HSP70, decreased LIAS. No significant impact on FDX1. | [3] |
| Pancreatic Cancer Cells | Not Specified | Reactive Oxygen Species (ROS) | Elevated levels. | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the study of this compound.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines MiaPaCa-2, PANC-1, and PL-45, and the normal human pancreatic nestin-expressing (HPNE) cell line were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK8 Assay)
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells were treated with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP, HSP70, LIAS, FDX1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells were treated with this compound.
-
Probe Loading: Cells were incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.
-
Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a flow cytometer or a fluorescence microscope.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows involved in this compound-induced apoptosis in pancreatic cancer.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: this compound's impact on copper homeostasis and cuproptosis-related proteins.
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent against pancreatic cancer by inducing apoptosis through multiple mechanisms, including the generation of reactive oxygen species and the disruption of copper homeostasis, potentially leading to a novel form of cell death known as cuproptosis.[1][2][3] The data suggests that this compound is more cytotoxic to cancerous pancreatic cells than to normal cells, indicating a favorable therapeutic window.
Further research is warranted to fully elucidate the intricate molecular pathways activated by this compound. Key areas for future investigation include:
-
In-depth Mechanistic Studies: A more detailed investigation into the signaling cascades upstream of ROS production and the precise molecular targets of this compound.
-
In Vivo Efficacy and Toxicology: Comprehensive studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, pharmacodynamics, and potential toxicity of this compound.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies for pancreatic cancer.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
The promising preclinical findings for this compound provide a strong rationale for its continued development as a potential therapeutic agent for pancreatic cancer. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.
References
Eupalinolide B: A Technical Whitepaper on its Regulatory Role in the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] A critical mechanism underlying these properties is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and survival.[4][5] Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates the NF-κB pathway, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is a primary target for pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[5][6] In its inactive state, the NF-κB heterodimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7][8]
Caption: The Canonical NF-κB Signaling Pathway.
This compound exerts its inhibitory effects by intervening at crucial steps in this cascade. Studies have shown that it effectively suppresses the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[1] This action keeps the NF-κB p65/p50 dimer in its inactive, cytoplasm-bound state. Furthermore, this compound has been observed to inhibit the phosphorylation of the NF-κB p65 subunit itself and block its translocation into the nucleus, which is a critical step for initiating the transcription of target inflammatory genes.[1]
Caption: this compound's Mechanism of NF-κB Inhibition.
Quantitative Data on NF-κB Pathway Modulation
The inhibitory effect of this compound on the NF-κB pathway has been quantified through the measurement of downstream inflammatory mediators. Treatment of macrophage-like RAW264.7 cells with this compound leads to a significant, dose-dependent reduction in the expression and secretion of pro-inflammatory cytokines.
| Parameter | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| p-IκBα Protein Level | RAW264.7 | P. gingivalis-LPS | 8 µM | Significant decrease | [1] |
| p-NF-κB p65 Protein Level | RAW264.7 | P. gingivalis-LPS | 8 µM | Significant decrease | [1] |
| TNF-α mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
| IL-6 mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
| IL-1β mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
| TNF-α Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
| IL-6 Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
| IL-1β Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |
Experimental Protocols
The investigation into this compound's mechanism of action relies on a suite of standard molecular biology techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
Eupalinolide B: A Comprehensive Review of its Bioactive Properties and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound. It consolidates quantitative data on its anticancer, anti-inflammatory, and neuroprotective effects, details the experimental protocols used in key studies, and visualizes the complex signaling pathways it modulates. The evidence presented herein underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation in the fields of oncology, immunology, and neurology.
Introduction
This compound (EB) is a germacrane-type sesquiterpene lactone, a class of natural products known for their wide range of biological effects.[1] Extracted from Eupatorium lindleyanum, a plant with a long history of use in traditional medicine for treating conditions like chronic bronchitis, EB has been the subject of modern pharmacological research to validate and understand its therapeutic mechanisms.[2][3] This document synthesizes the findings from numerous studies, focusing on the compound's potent bioactivities, including its anticancer, anti-inflammatory, and neuroprotective properties, to serve as a comprehensive resource for the scientific community.
Anticancer Bioactivity
This compound demonstrates significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including hepatic, pancreatic, ovarian, and lung cancers.[1][4][5][6] Its anticancer activity is multifaceted, involving the induction of multiple forms of programmed cell death and the inhibition of metastasis.[2][7][8]
In Vitro Cytotoxicity and Anti-proliferative Effects
Quantitative data from various studies highlight the potent in vitro anticancer activity of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Time Point (hours) | Reference |
| Hepatic Carcinoma | SMMC-7721 | 6-24 (Significant Inhibition) | 24-72 | [1] |
| HCCLM3 | 6-24 (Significant Inhibition) | 24-72 | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | <10 (Significant Inhibition) | 24 | [1] |
| PANC-1 | <10 (Significant Inhibition) | 24 | [1] | |
| PL-45 | <10 (Significant Inhibition) | 24 | [1] | |
| Ovarian Cancer | Anglne | Concentration-dependent inhibition | 12, 24, 48 | [5] |
| A2780 | Concentration-dependent inhibition | 12, 24, 48 | [5] | |
| Various Tumors | P-388 | 0.17 (Eupalinilide L, related compound) | Not Specified | [6] |
| A-549 (Lung) | Potent Cytotoxicity | Not Specified | [4][6] | |
| BGC-823 (Gastric) | Potent Cytotoxicity | Not Specified | [4] | |
| HL-60 (Leukemia) | Potent Cytotoxicity | Not Specified | [4] |
Mechanisms of Anticancer Action
This compound employs several distinct mechanisms to inhibit cancer cell growth and survival.
-
Ferroptosis and Cell Cycle Arrest: In hepatic carcinoma cells (SMMC-7721 and HCCLM3), this compound induces ferroptosis, a form of iron-dependent programmed cell death.[9][10] This is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1), which leads to a decrease in the expression of Glutathione Peroxidase 4 (GPx4), a key regulator of ferroptosis.[9] Concurrently, it blocks the cell cycle at the S phase.[9][10]
Figure 1: this compound-induced ferroptosis and cell cycle arrest in hepatic carcinoma.
-
ROS-ER-JNK Pathway and Migration Inhibition: In addition to inducing cell death, this compound inhibits the migration of human hepatic carcinoma cells.[9] This action is not linked to ferroptosis but is instead mediated through the activation of the Reactive Oxygen Species (ROS)-ER-JNK signaling pathway.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound Inhibited the Proliferation and Migration of Ovari...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide K | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a germacrane sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a promising natural product with a diverse range of biological activities. Since its discovery, extensive research has elucidated its potent anticancer and anti-inflammatory properties, driven by a multi-faceted mechanism of action that includes the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation and key biological assays, a comprehensive summary of its quantitative biological data, and a visual representation of its known signaling pathways.
Discovery and History
This compound was first reported as a known germacrane sesquiterpene isolated from Eupatorium lindleyanum in a 2007 publication in the Journal of Asian Natural Products Research by Yang and colleagues.[1] This study focused on the isolation and characterization of cytotoxic sesquiterpene lactones from this plant species. The structure of this compound was elucidated using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and 2D NMR experiments.[1]
Eupatorium lindleyanum has a long history of use in traditional Chinese medicine for treating various ailments, including cough and tracheitis, owing to its antimicrobial and anti-inflammatory properties.[2] The isolation and characterization of this compound and other bioactive constituents from this plant have provided a scientific basis for its traditional uses and have opened avenues for the development of new therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H28O8 | MedchemExpress |
| Molecular Weight | 420.45 | MedchemExpress |
| Appearance | White powder | MedchemExpress |
| Solubility | Soluble in methanol and ethanol | MedchemExpress |
| Class | Germacrane Sesquiterpene | [2][3] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, generate reactive oxygen species (ROS), and modulate critical signaling pathways involved in cancer cell proliferation and survival.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MiaPaCa-2 | Pancreatic Cancer | <10 | 24 h | [3][4] |
| PANC-1 | Pancreatic Cancer | <10 | 24 h | [3][4] |
| PL-45 | Pancreatic Cancer | <10 | 24 h | [3] |
| SMMC-7721 | Hepatocarcinoma | 6-24 (range) | 24-72 h | [3] |
| HCCLM3 | Hepatocarcinoma | 6-24 (range) | 24-72 h | [3] |
| A-549 | Lung Carcinoma | Not specified | Not specified | [1] |
| BGC-823 | Gastric Carcinoma | Not specified | Not specified | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | [1] |
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | Stimulant | Reference |
| NO Production Inhibition | RAW264.7 | 2.24 | LPS | [3] |
Mechanism of Action
The biological effects of this compound are mediated through multiple mechanisms of action:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[2][3]
-
Elevation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death.[3]
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways:
-
Inhibition of NF-κB: It suppresses the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[3][5]
-
Activation of MAPK Pathways: It can activate MAPKs, including the ROS-ER-JNK signaling pathway, which is involved in cell migration.[3]
-
Regulation of GSK-3β/β-catenin: This pathway is also modulated by this compound.[3]
-
Targeting UBE2D3 and TAK1: this compound has been shown to target these proteins.[3]
-
Signaling Pathways and Experimental Workflows
This compound Induced Anti-inflammatory Signaling
Caption: this compound inhibits the NF-κB signaling pathway.
This compound Induced Pro-Apoptotic Signaling in Cancer Cells
Caption: this compound induces apoptosis via the ROS-ER-JNK pathway.
General Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Isolation of this compound from Eupatorium lindleyanum
This protocol is based on the methods described by Yang et al. (2007) and Zhang et al. (2012).[1][6]
a. Plant Material and Extraction:
-
Air-dry the aerial parts of Eupatorium lindleyanum.
-
Pulverize the dried plant material.
-
Extract the powdered material with 95% ethanol at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
b. Fractionation:
-
Suspend the crude extract in water.
-
Partition the suspension successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Concentrate the n-BuOH fraction.
c. Chromatographic Separation (High-Speed Counter-Current Chromatography - HSCCC):
-
Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the upper phase as the stationary phase.
-
Rotate the apparatus at a suitable speed (e.g., 900 rpm).
-
Pump the lower phase into the column as the mobile phase at a flow rate of 2.0 mL/min.
-
After hydrodynamic equilibrium is established, inject the n-BuOH fraction dissolved in the two-phase solvent system.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.
-
d. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), 1H NMR, and 13C NMR.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for NF-κB Pathway
-
Culture RAW264.7 macrophages and pre-treat with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a pharmacologically significant natural product with well-documented anticancer and anti-inflammatory activities. Its discovery has paved the way for further investigation into its therapeutic potential. The detailed mechanisms of action, involving the induction of apoptosis, ROS generation, and modulation of key signaling pathways, make it an attractive candidate for drug development. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological properties and therapeutic applications of this promising sesquiterpene lactone. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a potential therapeutic agent.
References
- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of Eupalinolide B for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities in various cancer cell lines. Its therapeutic potential lies in its ability to inhibit cell viability, proliferation, migration, and invasion through mechanisms such as the induction of apoptosis and the generation of reactive oxygen species (ROS). This document provides detailed application notes on the optimal concentration of this compound for cell culture studies, protocols for key experimental assays, and visual representations of the signaling pathways involved.
Data Presentation: this compound Efficacy in Cancer Cell Lines
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. The following table summarizes the effective concentrations and IC50 values reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Incubation Time | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 0 - 10 | 24 h | Not Specified | [1] |
| PANC-1 | Pancreatic Cancer | Cell Viability | 0 - 10 | 24 h | Not Specified | [1] |
| PL-45 | Pancreatic Cancer | Cell Viability | 0 - 10 | 24 h | Not Specified | [1] |
| SMMC-7721 | Hepatic Carcinoma | Cell Growth | 6 - 24 | 24-72 h | Not Specified | [1] |
| HCCLM3 | Hepatic Carcinoma | Cell Growth | 6 - 24 | 24-72 h | Not Specified | [1] |
| RAW264.7 | Macrophage | NO Production | 0 - 10 | 1 h | 2.24 | [1] |
Note: IC50 values can vary based on experimental conditions such as cell density and passage number.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare a serial dilution of this compound in complete medium at the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in protein expression and phosphorylation in signaling pathways affected by this compound.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
This compound-Induced ROS-Mediated Signaling
This compound has been shown to induce the production of Reactive Oxygen Species (ROS), which can lead to Endoplasmic Reticulum (ER) stress and activation of the JNK signaling pathway, ultimately contributing to apoptosis.
Caption: this compound induces apoptosis via the ROS-ER-JNK pathway.
Inhibition of NF-κB and STAT3 Signaling Pathways
This compound and its analogs have been reported to inhibit the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.
Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.
References
Eupalinolide B Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activity in various cancer models. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on findings from preclinical research. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound. The protocols outlined below cover in vivo xenograft studies, as well as essential in vitro assays to elucidate the compound's mechanism of action, which involves the induction of reactive oxygen species (ROS), apoptosis, and novel forms of cell death such as cuproptosis and ferroptosis.[1][2][3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from studies utilizing this compound in mouse xenograft models for pancreatic, hepatic, and laryngeal cancers.
Table 1: Effect of this compound on Pancreatic Cancer Xenografts
| Cell Line | Mouse Model | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Biomarker Changes | Reference |
| PANC-1 | Nude mice | Not specified | Significantly slower growth | Substantially reduced | Decreased Ki-67 expression | [1] |
Table 2: Effect of this compound on Hepatic Carcinoma Xenografts
| Cell Line | Mouse Model | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Biomarker Changes | Reference |
| SMMC-7721 | BALB/c nude mice | 50 mg/mouse body weight, intraperitoneally every two days for 3 weeks | Significantly inhibited | Significantly inhibited | Not specified | [2] |
| HCCLM3 | BALB/c nude mice | 50 mg/mouse body weight, intraperitoneally every two days for 3 weeks | Significantly inhibited | Significantly inhibited | Not specified | [2] |
| Patient-Derived Xenograft (PDX) | BALB/c nude mice | 50 mg/mouse body weight, intraperitoneally every two days for 3 weeks | Significantly inhibited | Not specified | Not specified | [2] |
Table 3: Effect of this compound on Laryngeal Cancer Xenografts
| Cell Line | Mouse Model | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Biomarker Changes | Reference |
| TU212 | Not specified | Not specified | Significantly suppressed | Not specified | Increased H3K9me1 and H3K9me2 expression | [4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted approach targeting several key signaling pathways. The compound is known to induce ROS generation, which in turn can trigger endoplasmic reticulum (ER) stress and activate the JNK signaling pathway.[2][5] Furthermore, this compound has been shown to induce apoptosis and inhibit the NF-κB signaling pathway.[5][6] Recent studies have also implicated its role in inducing cuproptosis and ferroptosis, novel forms of programmed cell death.[1][2]
Experimental Protocols
In Vivo Mouse Xenograft Study
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, SMMC-7721, HCCLM3)
-
Female BALB/c nude mice (4-6 weeks old)[7]
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^6 cells per 100 µL.[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 3 days using calipers and the formula: Volume = 0.5 × (length × width²).[7]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg body weight) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 20-21 days).[2][7]
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 24-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Western Blot Analysis
This protocol is used to detect changes in protein expression in response to this compound treatment.
Materials:
-
Treated and untreated cells or tumor tissue lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Ki-67, caspase-3, HO-1, p-JNK, NF-κB p65)[1][2][6][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells after this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.[9]
Conclusion
This compound has emerged as a promising anti-cancer agent with a complex mechanism of action. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in mouse xenograft models. Further investigation into its synergistic effects with other chemotherapeutic agents and a deeper understanding of its impact on various cancer types will be crucial for its potential clinical translation.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Eupalinolide B Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the assessment of Eupalinolide B's cytotoxic effects on various cancer cell lines. This document includes a detailed experimental protocol, a summary of known cytotoxic concentrations, and an overview of the implicated signaling pathways.
Introduction
This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties.[1] It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those of the pancreas, liver, and larynx.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of this compound's cytotoxic effects.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are crucial for designing experiments and understanding the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Not specified, but significant inhibition at 0-10 µM | 24 h | [1] |
| PANC-1 | Pancreatic Cancer | Not specified, but significant inhibition at 0-10 µM | 24 h | [1] |
| PL-45 | Pancreatic Cancer | Not specified, but significant inhibition at 0-10 µM | 24 h | [1] |
| SMMC-7721 | Hepatocarcinoma | Not specified, but significant inhibition at 6-24 µM | 24-72 h | [1] |
| HCCLM3 | Hepatocarcinoma | Not specified, but significant inhibition at 6-24 µM | 24-72 h | [1] |
| RAW264.7 | Macrophage (for NO production) | 2.24 µM | 1 h | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell lines (e.g., MiaPaCa-2, PANC-1, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Sterile PBS (phosphate-buffered saline)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the complete culture medium. It is recommended to start with a concentration range of 0-50 µM. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Signaling Pathway
This compound has been shown to induce cytotoxicity through multiple signaling pathways. A key mechanism is the activation of the ROS-ER-JNK pathway.[2] this compound treatment leads to an increase in reactive oxygen species (ROS), which in turn induces endoplasmic reticulum (ER) stress. This stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis and inhibition of cell migration.[2] Additionally, this compound can induce ferroptosis, a form of iron-dependent cell death.[2]
Caption: Signaling pathway of this compound-induced cytotoxicity in cancer cells.
References
Eupalinolide B's Impact on Cell Migration: An Application Note and Protocol for Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note
Eupalinolide B, a natural compound, has demonstrated potential in cancer therapy by inhibiting the proliferation and migration of cancer cells.[1] This document provides a comprehensive guide to utilizing the wound healing assay, a fundamental method in cell biology, to quantitatively assess the effects of this compound on cell migration. Furthermore, it outlines a protocol for investigating the potential underlying mechanism of action through the analysis of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and motility.[2][3]
Recent studies have shown that this compound effectively inhibits the migration of pancreatic cancer cells.[1][4] While the precise molecular pathways are still under investigation, related compounds have been shown to exert their anti-cancer effects by modulating key signaling cascades. For instance, Eupalinolide O has been found to regulate the Akt/p38 MAPK pathway in breast cancer cells, and Eupafolin has been shown to suppress breast cancer cell proliferation and migration by inhibiting the PI3K/Akt/mTOR pathway.[5][6] However, another related compound, Eupalinolide J, did not show a significant effect on PI3K and Akt.[7] These findings underscore the importance of specifically investigating the effect of this compound on the PI3K/Akt/mTOR pathway to elucidate its mechanism in inhibiting cell migration.
This application note provides detailed protocols for a wound healing assay and subsequent Western blot analysis to empower researchers to systematically evaluate this compound as a potential therapeutic agent for metastatic cancers.
Quantitative Data Summary
The following tables present hypothetical quantitative data from a wound healing assay assessing the effect of this compound on cancer cell migration. This data is for illustrative purposes and should be generated for your specific cell line and experimental conditions.
Table 1: Effect of this compound on Wound Closure (%)
| Time (hours) | Control (0 µM) | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) |
| 0 | 0 | 0 | 0 | 0 |
| 12 | 25 ± 2.1 | 18 ± 1.9 | 12 ± 1.5 | 8 ± 1.1 |
| 24 | 55 ± 3.5 | 38 ± 2.8 | 25 ± 2.2 | 15 ± 1.8 |
| 48 | 95 ± 4.2 | 65 ± 3.9 | 45 ± 3.1 | 28 ± 2.5 |
Values are represented as mean ± standard deviation.
Table 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
| Treatment (24 hours) | p-PI3K / PI3K Ratio | p-Akt / Akt Ratio | p-mTOR / mTOR Ratio |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 ± 0.08 | 0.58 ± 0.06 | 0.62 ± 0.07 |
| This compound (20 µM) | 0.42 ± 0.05 | 0.35 ± 0.04 | 0.39 ± 0.05 |
Values are normalized to the control group and represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of a confluent cell monolayer.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Scratch Induction:
-
Once a confluent monolayer is formed, gently create a straight scratch across the center of each well using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.[8]
-
-
Treatment:
-
Replace the PBS with a fresh complete medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). The 0 µM well serves as the vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours using an inverted microscope at 40x or 100x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: Wound Closure % = [(Area at 0h - Area at Th) / Area at 0h] x 100 where Th is the time in hours.
-
Plot the percentage of wound closure against time for each concentration of this compound.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol describes the detection of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cells treated as in the wound healing assay
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Visualizations
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
transwell assay for Eupalinolide B's impact on cancer cell invasion
Introduction
Eupalinolide B, a sesquiterpenoid lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with demonstrated anti-cancer properties. These application notes provide a comprehensive overview of the use of the transwell assay to investigate the inhibitory effects of this compound on cancer cell invasion. The transwell assay is a widely used in vitro method to study the invasive potential of cancer cells, mimicking their migration through the extracellular matrix (ECM), a critical step in metastasis.
Mechanism of Action
This compound has been shown to impede cancer cell invasion through multiple mechanisms. In pancreatic cancer cells, its inhibitory effect is associated with the induction of reactive oxygen species (ROS) and disruption of copper homeostasis, which can lead to a form of cell death known as cuproptosis.[1][2] Furthermore, studies on laryngeal cancer cells have revealed that this compound can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, by modulating the expression of E-cadherin and N-cadherin.[3] While the closely related compound, Eupalinolide J, has been shown to inhibit cancer cell metastasis by targeting the STAT3 signaling pathway and downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, further research is needed to fully elucidate the specific signaling cascades modulated by this compound in the context of invasion.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on the invasion of pancreatic cancer cells using a transwell assay.
| Cell Line | Treatment | Concentration | Duration | Result | Reference |
| Pancreatic Cancer Cells | This compound | 5 µM | 24 hours | Significant decrease in the ability of cells to penetrate the matrix gel and migrate to the lower chamber. | [1] |
| Pancreatic Cancer Cells | Oxaliplatin (Positive Control) | Not Specified | 24 hours | Significant inhibition of invasive ability. | [1] |
| Pancreatic Cancer Cells | This compound + Elesclomol (ES) | 5 µM EB + 50 nM ES | 24 hours | Substantial synergistic decrease in the ability of cancer cells to penetrate the matrix gel. | [1] |
Experimental Protocols
Transwell Invasion Assay Protocol
This protocol is a generalized procedure for assessing the effect of this compound on cancer cell invasion. Optimization of cell number, this compound concentration, and incubation time may be required for different cell lines.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-buffered saline (PBS)
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
-
Assay Setup:
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated transwell inserts into the wells.
-
Seed 1-5 x 10^4 cells (in 200 µL of serum-free medium with this compound) into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized based on the invasive capacity of the cells.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the invaded cells under an inverted microscope. Count the cells in at least five random fields of view and calculate the average.
-
Visualizations
Caption: Transwell Invasion Assay Workflow.
Caption: this compound's Anti-Invasive Signaling.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalinolide B In Vivo Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of in vivo study designs for Eupalinolide B and its analogs, offering insights into treatment durations, dosages, and experimental protocols. The information is intended to guide the design of future preclinical research investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies involving this compound and related compounds. This data is crucial for determining appropriate treatment schedules in future experiments.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Eupalinolide O | Triple-Negative Breast Cancer (MDA-MB-231 and MDA-MB-453 xenografts) | Nude mice | Not specified | Intraperitoneal injection | 20 days | Suppressed tumor growth, reduced Ki67 expression, decreased ROS generation, and inhibited Akt phosphorylation.[1] |
| Eupalinolide J | Breast Cancer Metastasis (MDA-MB-231-Luc cells) | BALB/c nu/nu female mice | 30 mg/kg | Intravenous injection (tail vein) | 18 days (administered every 2 days) | Effectively inhibited cancer cell metastasis to the lungs.[2] |
| This compound | Pancreatic Cancer (PANC-1 xenograft) | Nude mice | Not specified | Not specified | Not specified in abstract | Reduced pancreatic cancer tumor growth and decreased Ki-67 expression.[3][4] |
| This compound | Laryngeal Cancer | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Exhibited excellent anti-tumor activity against laryngeal cancer with no obvious cytotoxicity to major organs.[5] |
| Eupalinolide A | Non-Small Cell Lung Cancer (xenograft model) | Tumor-bearing mice | 25 mg/kg | Not specified | Not specified in abstract | Markedly inhibited tumor growth (both weight and volume decreased by over 60%).[6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo studies. Below are protocols derived from the cited literature.
Protocol 1: Xenograft Model for Triple-Negative Breast Cancer
This protocol is based on a study using Eupalinolide O, a closely related analog of this compound.[1]
1. Cell Culture and Animal Model:
- Human triple-negative breast cancer cell lines (MDA-MB-231 or MDA-MB-453) are cultured under standard conditions.
- Nude mice are used to establish the xenograft model.
2. Tumor Implantation:
- TNBC cells are injected into the nude mice to induce xenograft tumors.
3. Treatment Regimen:
- Once tumors are established, mice are treated with Eupalinolide O.
- The drug is administered daily via intraperitoneal injection for 20 consecutive days.
4. Monitoring and Endpoint:
- Tumor volume is calculated and recorded every 3 days for 21 days using the formula: Volume = 0.5 * (length * width^2).
- The growth and distribution of cancer cells can be monitored using an in vivo bioluminescence imaging system if using luciferase-expressing cells.
- At the end of the experiment (day 21), all mice are euthanized.
- Tumors are resected and weighed immediately for further analysis.
5. Post-Mortem Analysis:
- Histology: Hematoxylin-eosin (HE) staining is performed to observe tumor tissue morphology.
- Biochemical Assays: ELISA assays can be used to measure levels of biomarkers like ROS in the tumor tissue.
- Western Blotting: Expression of apoptosis-related proteins and proteins in signaling pathways (e.g., Akt/p38 MAPK) are analyzed by western blotting.
Protocol 2: Metastasis Model for Breast Cancer
This protocol is adapted from a study investigating the anti-metastatic effects of Eupalinolide J.[2]
1. Cell Line and Animal Model:
- Metastatic breast cancer cells expressing a reporter gene (e.g., MDA-MB-231-Luc) are used.
- 4-week-old BALB/c nu/nu female mice are utilized for the study.
2. Induction of Metastasis:
- 5 x 10^5 MDA-MB-231-Luc cells in 0.1 mL of serum-free medium are injected intravenously through the tail vein.
3. Treatment Schedule:
- Mice are randomly assigned to a vehicle control group and a treatment group.
- The treatment group receives Eupalinolide J (30 mg/kg) or saline once every 2 days for a total of 18 days.
4. In Vivo Imaging and Endpoint:
- Mice are anesthetized and subjected to in vivo imaging to monitor the formation of metastatic foci.
- At the end of the treatment period, the mice are sacrificed.
5. Ex Vivo Analysis:
- The lungs are surgically extracted.
- The fluorescence intensity in the lungs is observed using a live imaging system to quantify the extent of metastasis.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding.
Signaling Pathways Modulated by Eupalinolides
Eupalinolides have been shown to modulate several key signaling pathways involved in cancer progression.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
flow cytometry analysis of apoptosis after Eupalinolide B treatment
Application Notes and Protocols for Researchers
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various cancer cell lines.[1] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method described is Annexin V and Propidium Iodide (PI) staining, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, a protocol for cell cycle analysis using PI staining is included, as apoptosis is often linked to cell cycle arrest.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3] The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn modulates downstream signaling pathways.[1][2] Key events in this compound-induced apoptosis include:
-
Increased ROS Production: this compound treatment leads to an elevation of intracellular ROS levels.[2]
-
Modulation of Signaling Pathways: It influences signaling cascades such as the Akt and MAPK pathways.[1][3]
-
Disruption of Mitochondrial Membrane Potential: The intrinsic pathway is initiated by the loss of mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted to favor apoptosis.[4][5]
-
Caspase Activation: This leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and the related compound Eupalinolide O on cancer cells.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data from a study on laryngeal cancer cells.[7]
Table 2: Representative Data on Apoptosis Induction by Eupalinolide O in Triple-Negative Breast Cancer Cells (MDA-MB-231) after 48h Treatment
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.5 | 3.1 | 5.6 |
| Eupalinolide O | 5 | 15.2 | 8.3 | 23.5 |
| Eupalinolide O | 10 | 28.7 | 12.5 | 41.2 |
Data is representative of studies on Eupalinolide O, a closely related compound, and is provided as an example of expected results.[8]
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) to detect apoptosis following treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cancer cell line and culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Collect data for at least 10,000 events per sample.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the procedure for analyzing the cell cycle distribution of this compound-treated cells using PI staining.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cancer cell line and culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
The DNA content will be used to determine the percentage of cells in different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
-
Sub-G1 peak: indicative of apoptotic cells with fragmented DNA.
-
-
Visualizations
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Eupalinolide B's Impact on Gene Expression via qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a natural sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. Its mechanism of action often involves the modulation of key signaling pathways that regulate the expression of genes involved in the inflammatory response. One of the primary pathways inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1] Consequently, assessing the effect of this compound on the mRNA expression levels of these target genes is a crucial step in characterizing its therapeutic potential.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. This document provides detailed application notes and protocols for utilizing qPCR to assess the effect of this compound on the expression of NF-κB regulated inflammatory genes in a cell culture model.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the relative mRNA expression of key inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data is presented as fold change relative to the vehicle-treated control.
| Gene | Treatment | Concentration (µM) | Fold Change (vs. LPS Control) |
| IL-6 | LPS | - | 1.00 |
| LPS + this compound | 5 | 0.45 | |
| LPS + this compound | 10 | 0.21 | |
| TNF-α | LPS | - | 1.00 |
| LPS + this compound | 5 | 0.52 | |
| LPS + this compound | 10 | 0.28 | |
| IL-1β | LPS | - | 1.00 |
| LPS + this compound | 5 | 0.38 | |
| LPS + this compound | 10 | 0.17 |
Experimental Protocols
This section outlines the detailed methodologies for investigating the effect of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended for studying inflammatory responses.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce an inflammatory response.
-
Include a vehicle-only control group (no this compound and no LPS) and an LPS-only control group.
-
RNA Extraction
-
Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the well using 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend it in 20-50 µL of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, RNase-free tube, combine the following components:
-
Total RNA: 1 µg
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Reverse Transcriptase buffer
-
Reverse Transcriptase enzyme
-
RNase-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Quantitative PCR (qPCR)
-
Reaction Mixture: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL (diluted 1:10)
-
Nuclease-free water: 7 µL
-
-
Primer Sequences:
-
GAPDH (housekeeping gene):
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
IL-6:
-
Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3'
-
Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
-
TNF-α:
-
Forward: 5'-GGCAGGTCTACTTTGGAGTCATTG-3'
-
Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCG-3'
-
-
IL-1β:
-
Forward: 5'-GCAACTGTTCCTGAACTCAACT-3'
-
Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Use the 2^-ΔΔCt method to calculate the relative fold change in gene expression.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (GAPDH).
-
Express the results as a fold change relative to the control group (LPS-only treated cells).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing gene expression via qPCR.
References
- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Eupalinolide B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for this compound.[1][2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve this compound.[3][4]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations of up to 60 mg/mL (129.73 mM).[1] Another source suggests a solubility of at least 41.8 mg/mL in DMSO.[2] To achieve these concentrations, sonication is recommended.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] Ensure that your DMSO is of high purity and anhydrous, as water content can affect solubility.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once prepared, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is also advisable to protect the solution from light.[2]
Q5: What are the known biological activities and signaling pathways affected by this compound?
A5: this compound exhibits a range of biological activities, including anticancer effects against pancreatic and liver cancer.[5][6][7] It has been shown to induce apoptosis, elevate reactive oxygen species (ROS), and promote autophagy.[5] this compound influences several signaling pathways, including the inhibition of NF-κB and MAPKs, regulation of GSK-3β/β-catenin, and activation of the ROS-ER-JNK pathway.[5][7]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
A common issue encountered during in vitro assays is the precipitation of hydrophobic compounds like this compound when the DMSO stock solution is diluted into aqueous cell culture media or assay buffers. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps and Explanations
Step 1: Verify and Optimize Final DMSO Concentration
-
Issue: High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate when the solvent environment changes abruptly.
-
Recommendation: For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.
-
Action: Calculate the final DMSO concentration in your assay. If it is too high, you may need to prepare a more concentrated stock solution of this compound to reduce the volume added to your aqueous medium.
Step 2: Improve Dilution and Mixing Technique
-
Issue: Rapidly adding a concentrated DMSO stock to an aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.
-
Recommendation: Improve the mixing process to ensure rapid and uniform dispersion of this compound.
-
Action:
-
Warm the aqueous medium to 37°C.
-
While gently vortexing or swirling the aqueous medium, add the DMSO stock solution dropwise.
-
Alternatively, perform serial dilutions in a mixture of DMSO and your aqueous medium to gradually decrease the solvent concentration.
-
Step 3: Utilize Co-solvents or Surfactants
-
Issue: The aqueous nature of cell culture media and buffers is inherently inhospitable to hydrophobic molecules like this compound.
-
Recommendation: The inclusion of a small amount of a biocompatible co-solvent or surfactant can help maintain the solubility of the compound.
-
Action:
-
For cell-based assays, consider adding a low concentration of a co-solvent like PEG300 or a surfactant like Tween 80. A formulation for in vivo studies uses a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can be adapted for in vitro use with appropriate dilution.[1]
-
For enzyme assays without live cells, adding 0.01 - 0.05% Tween-20 or Triton X-100 to the assay buffer can be effective.[8]
-
Step 4: Assess the Final Working Concentration
-
Issue: The desired final concentration of this compound may exceed its kinetic solubility in the aqueous medium, even with the presence of a co-solvent.
-
Recommendation: Determine if the precipitation occurs only at higher concentrations.
-
Action: Perform a solubility test by preparing a range of final concentrations of this compound in your assay medium. If precipitation is only observed at higher concentrations, you may need to conduct your experiments at a lower, more soluble concentration range.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 60 mg/mL (129.73 mM) | Sonication is recommended. | [1] |
| DMSO | ≥ 41.8 mg/mL | - | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.32 mM) | Sonication is recommended. Primarily for in vivo use but can be adapted. | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 462.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Pre-warm the cell culture medium to 37°C.
-
Pipette 10 mL of the pre-warmed medium into a sterile conical tube.
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium. This results in a final DMSO concentration of 0.1%.
-
Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
Use the final working solution immediately for your cell-based assay.
-
Signaling Pathway Diagram
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 877822-40-7 [chemicalbook.com]
- 4. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eupalinolide B stability in different solvent conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Eupalinolide B in various solvent conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol.[1] The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with downstream applications.
Q2: What are the general storage recommendations for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Under these conditions, it is expected to be stable for an extended period. Stock solutions of this compound in solvents like DMSO should be stored at -80°C for optimal stability. While some general guidelines suggest stability for up to one year at this temperature, it is best practice to prepare fresh solutions or use them within a shorter timeframe for sensitive experiments. For short-term storage of solutions, -20°C is also acceptable.
Q3: How does the presence of water in DMSO affect the stability of compounds like this compound?
A3: The presence of water in DMSO can be a significant factor in compound degradation over time.[2] While many compounds remain stable in DMSO containing a small percentage of water, for compounds susceptible to hydrolysis, it is crucial to use anhydrous DMSO and minimize exposure to moisture. One study on a variety of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to two years at 4°C, but this cannot be generalized to all molecules, including this compound, without specific stability data.[3]
Q4: Are there any known incompatibilities of this compound with common laboratory plastics or container materials?
A4: While specific studies on this compound are not available, a general study on compound storage in DMSO found no significant difference in compound recovery between glass and polypropylene containers over a 5-month period at room temperature.[2] However, for long-term storage, it is always advisable to use high-quality, inert materials such as borosilicate glass or polypropylene vials to minimize the risk of leaching or adsorption.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid this compound.
-
Verify Solvent Quality: Ensure that the solvent used (e.g., DMSO) is of high purity and anhydrous, especially if the compound is susceptible to hydrolysis.
-
Storage Conditions: Confirm that stock solutions are stored at the recommended temperature of -80°C and protected from light.
-
Possible Cause 2: Interaction with experimental media or components.
-
Troubleshooting Steps:
-
Assess Media Stability: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture media or assay buffer over the time course of your experiment. This can be done by incubating this compound in the media, taking samples at different time points, and analyzing them by HPLC.
-
Check for Interference: Some media components or additives may interact with or degrade this compound. Review the composition of your media for any potentially reactive species.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.[4] Analysis of these stressed samples by LC-MS can help in identifying the mass of the degradation products and elucidating their structures.
-
Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method, meaning it can separate the intact this compound from all potential degradation products.[4] This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze Blanks: Inject a blank sample (solvent only) to ensure that the unknown peaks are not coming from the solvent or the HPLC system.
-
Check Sample Preparation: Review your sample preparation procedure to identify any potential sources of contamination.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of this compound in different solvent conditions. The following table provides a general guideline based on common practices for storing organic small molecules. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: General Stability Guidelines for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | Up to 1 year (for non-sensitive assays) | Minimize freeze-thaw cycles. Use anhydrous DMSO. |
| DMSO | -20°C | Up to 1 month | For short-term use. Protect from light. |
| Ethanol | -20°C | Up to 1 month | Prone to evaporation; ensure vials are tightly sealed. |
| Methanol | -20°C | Up to 1 month | Prone to evaporation; ensure vials are tightly sealed. |
| Acetonitrile | -20°C | Up to 1 month | Suitable for HPLC mobile phase preparation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in inert vials (e.g., amber glass or polypropylene) to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation profile of this compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the drug solution. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a defined period. Also, reflux the drug solution at a high temperature.
-
Photodegradation: Expose the drug solution to a UV light source (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control sample at various time points using a validated stability-indicating HPLC-UV method.[4]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check the purity of the this compound peak in the stressed samples. For the identification of degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns. For structural elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using NMR and other spectroscopic techniques.[5][6]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificliterature.org [scientificliterature.org]
- 5. Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MSn and 2D-NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
potential off-target effects of Eupalinolide B in cell lines
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a sesquiterpene lactone natural product isolated from plants of the Eupatorium genus. It is primarily investigated for its anti-cancer and anti-inflammatory properties. In cancer cell lines, it has been shown to inhibit proliferation, migration, and invasion, and to induce cell death through mechanisms such as apoptosis, ferroptosis, and autophagy.[1] Its anti-inflammatory effects are linked to the inhibition of pathways like NF-κB.
Q2: What are the known signaling pathways modulated by this compound that could contribute to off-target effects?
A2: this compound has been reported to modulate several key signaling pathways. Depending on the intended therapeutic target, modulation of these pathways could be considered off-target effects. These include:
-
ROS-ER-JNK Pathway: this compound can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling cascade.[2][3]
-
NF-κB Pathway: It has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4]
-
MAPK Pathway: this compound can affect the phosphorylation status of MAPK family members, including JNK, p38, and ERK.[3][5]
-
STAT3 and Akt Signaling: The compound and its analogs have been observed to inhibit the STAT3 and Akt signaling pathways, which are crucial for cell survival and proliferation.[6][7][8][9]
Q3: Have any direct off-target proteins of this compound been identified?
A3: While comprehensive, unbiased off-target profiling studies on this compound are not widely published, some direct protein targets have been identified. These include the ubiquitin-conjugating enzyme UBE2D3 and the kinase TAK1 . More recently, DEK has been identified as a target in the context of asthma.[10] Given its reactivity and modulation of multiple pathways, it is likely that this compound interacts with other cellular proteins.
Q4: I am observing a phenotype in my cells treated with this compound, but I'm not sure if it is due to an off-target effect. How can I verify on-target engagement?
A4: To confirm that the observed phenotype is due to the engagement of your intended target, you can perform a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability. An increase in the melting temperature of your target protein in the presence of this compound would indicate direct binding.
Data Presentation
Table 1: IC50 Values of Eupalinolide Analogs in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [6] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate the off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of direct binding of this compound to a target protein within a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler
-
Equipment for Western blotting
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-8 minutes in a thermal cycler. One unheated sample should be kept as a control.[11]
-
Cell Lysis: Cool the samples at room temperature for 3 minutes, then lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).[11]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of the soluble fraction. Normalize the protein concentration for all samples.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using a chemiluminescent substrate and image the bands. Quantify the band intensities. Plot the percentage of soluble protein remaining as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Protocol 2: Kinobeads Pulldown Assay for Kinase Off-Target Profiling
This chemical proteomics approach is used to identify kinase off-targets of this compound in an unbiased manner.
Materials:
-
Cell lysate
-
This compound
-
DMSO (vehicle control)
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on a resin)
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Equipment for mass spectrometry (LC-MS/MS)
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Competitive Binding: Aliquot the lysate. To each aliquot, add a different concentration of this compound (e.g., a dose-response series) or DMSO as a vehicle control. Incubate for 45-60 minutes at 4°C with rotation to allow this compound to bind to its target kinases.[12]
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate sample and incubate for 30-60 minutes at 4°C with rotation. During this step, kinases not bound by this compound will bind to the immobilized inhibitors on the beads.[4][12]
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads. The eluted proteins are then digested (e.g., with trypsin) to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that it is a potential off-target of this compound.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This method can identify off-targets of this compound among specific enzyme classes by competing for binding with a broad-spectrum activity-based probe.
Materials:
-
Cell lysate or intact cells
-
This compound
-
Broad-spectrum activity-based probe (e.g., with a biotin tag for a specific enzyme class)
-
Streptavidin beads
-
Wash buffer
-
Elution buffer
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Methodology:
-
Proteome Treatment: Incubate the cell lysate or intact cells with this compound at various concentrations or with a vehicle control (DMSO). This allows this compound to bind to its targets.
-
Probe Labeling: Add the activity-based probe to the treated proteomes and incubate to allow the probe to covalently label the active sites of enzymes that are not blocked by this compound.
-
Enrichment (for biotinylated probes): If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.
-
Analysis:
-
Gel-Based: If the probe has a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the this compound-treated lane compared to the control indicates a target.
-
Mass Spectrometry-Based: Elute the enriched proteins from the streptavidin beads, digest them into peptides, and analyze by LC-MS/MS for identification and quantification. Proteins that show reduced abundance in the this compound-treated samples are potential targets.[13]
-
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Problem: The observed cellular effect of this compound is not consistent with the known function of the intended target.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a CETSA (Protocol 1) to verify that this compound is binding to your intended target in your cell system.
-
Dose-Response Correlation: Ensure that the concentration of this compound required to elicit the phenotype correlates with its binding affinity or inhibitory concentration for the intended target.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor of the same target with a different chemical structure. If it produces the same phenotype, it strengthens the case for an on-target effect.
-
Unbiased Off-Target Screen: If you suspect off-target effects, consider performing a Kinobeads pulldown (Protocol 2) or competitive ABPP (Protocol 3) to identify other potential protein interactions.
-
Issue 2: High background or non-specific bands in CETSA Western blot.
-
Problem: The Western blot from a CETSA experiment shows high background or multiple non-specific bands, making it difficult to quantify the target protein.
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal for the target protein with minimal background.[14]
-
Improve Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[14][15]
-
Optimize Blocking: Ensure that the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C) and try different blocking agents (e.g., non-fat milk or BSA).[16]
-
Check Lysate Quality: Ensure that lysates are fresh and have been prepared with protease and phosphatase inhibitors to prevent protein degradation, which can lead to lower molecular weight bands.[15]
-
Issue 3: Low number of identified proteins in chemical proteomics experiments (Kinobeads/ABPP).
-
Problem: The mass spectrometry analysis identifies very few proteins, or fails to identify known interactors.
-
Troubleshooting Steps:
-
Check Sample Preparation: Ensure that protein digestion was efficient. A low peptide count for identified proteins may indicate a need to adjust digestion time or use a different enzyme.[2]
-
Assess Sample Loss: Low abundance proteins can be lost during sample preparation. Consider scaling up the experiment or enriching for your protein fraction of interest.[2]
-
Calibrate Mass Spectrometer: Ensure the mass spectrometer is properly calibrated to achieve accurate mass measurements.[17]
-
Avoid Contamination: Use high-quality reagents and take precautions to avoid contamination (e.g., from keratin) that can interfere with the detection of your proteins of interest.[18]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Known signaling pathways modulated by this compound.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Eupalinolide B Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A good starting point for an efficacy study in a mouse xenograft model is between 20-50 mg/kg, administered intraperitoneally (i.p.). Studies have shown that doses of 25 mg/kg or 50 mg/kg, injected every two days for three weeks, significantly inhibit tumor growth in hepatic carcinoma xenograft models.[1] Another study on a pancreatic cancer xenograft model used daily i.p. injections of 20 mg/kg and 40 mg/kg for four weeks, which also demonstrated anti-tumor effects.[1]
Q2: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO, which can then be further diluted in saline or a mixture of PEG300 and Tween 80. For intraperitoneal injections, one study dissolved this compound in saline for administration.[1] A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare a stock solution in DMSO and then dilute it with the appropriate vehicle to the final desired concentration just before administration.
Q3: What is the known toxicity profile of this compound? Are there any reported LD50 values?
Q4: My animals are showing signs of distress or weight loss. What should I do?
If animals exhibit signs of distress, such as significant weight loss, lethargy, or ruffled fur, it is crucial to take immediate action:
-
Reduce the dosage: The current dose may be too high for the specific animal strain or model. Consider reducing the dose by 25-50%.
-
Decrease the frequency of administration: If the dosing schedule is daily, switching to every other day might alleviate the adverse effects.
-
Check the vehicle: The vehicle used to dissolve this compound could be causing irritation or toxicity. Ensure the concentration of DMSO or other solvents is within acceptable limits for the route of administration.
-
Monitor closely: Increase the frequency of animal monitoring to track weight changes and clinical signs more closely.
-
Consult with a veterinarian: A veterinarian experienced with laboratory animals can provide expert advice on managing the observed side effects.
Q5: I am not observing the expected therapeutic effect. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low. Based on the literature, effective doses have ranged from 5 mg/kg to 50 mg/kg depending on the disease model.[4] Consider performing a dose-escalation study.
-
Inadequate Bioavailability: The route of administration and formulation can significantly impact the bioavailability of the compound. Intraperitoneal injection generally provides higher bioavailability than oral administration for compounds with poor solubility.
-
Tumor Model Resistance: The specific cancer cell line or animal model used might be resistant to the anti-tumor mechanisms of this compound.
-
Compound Stability: Ensure that the this compound stock solution and final formulation are prepared fresh and stored correctly to prevent degradation.
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Animal Studies
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Hepatic Carcinoma Xenograft | 25-50 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 3 weeks | [1] |
| Nude Mice | Laryngeal Cancer Xenograft | Not specified | Not specified | Not specified | [3] |
| Mice | Acute Lung Injury | 5-20 mg/kg | Intraperitoneal (i.p.) | 2h before and 6h, 18h after LPS | [4] |
| Mice | Periodontitis | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | [4] |
| Rats | Depression | 5-20 mg/kg | Intraperitoneal (i.p.) | Once a day for 22-35 days | [4] |
| Nude Mice | Pancreatic Cancer Xenograft | 20-40 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | [1] |
| Rats | Rheumatoid Arthritis | 8-16 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to dissolve the powder and create a concentrated stock solution (e.g., 40 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add the vehicle (e.g., sterile saline) to reach the final desired volume. For example, to prepare a 2 mg/mL working solution in a vehicle containing 5% DMSO, you would mix 50 µL of a 40 mg/mL DMSO stock with 950 µL of saline.
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
-
Administration:
-
Administer the freshly prepared working solution to the animals via intraperitoneal injection at the calculated dose volume based on their body weight.
-
Protocol 2: General Procedure for an In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SMMC-7721, HCCLM3 for hepatic carcinoma) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the animals into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the treatment according to the planned dosage and schedule (e.g., daily or every other day via i.p. injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Monitor the general health and behavior of the animals.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Mandatory Visualization
Caption: this compound Signaling Pathways.
Caption: Workflow for Dosage Optimization.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Eupalinolide B experiments
Welcome to the technical support center for Eupalinolide B (E.B.) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent natural compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges and inconsistencies encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing inconsistent cytotoxicity (IC50 values) for this compound across different cancer cell lines?
Answer: Inconsistent cytotoxicity is a common observation for this compound and is influenced by several factors:
-
Cell Line Specificity: E.B.'s mechanism of action is highly dependent on the molecular profile of the cancer cell line. For instance, its efficacy varies significantly between pancreatic, hepatic, and laryngeal cancer cells.[1][2][3] Different cell lines possess unique genetic and proteomic landscapes that dictate their response to E.B.-induced cell death pathways like apoptosis, ferroptosis, or cuproptosis.[2][4]
-
Compound Purity and Stability: As a natural product, the purity of the this compound batch can affect its potency. Ensure you are using a high-purity compound (>98%). E.B. should be stored correctly to prevent degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C, and solutions at -80°C for up to one year.[5][6]
-
Solubility: this compound is soluble in DMSO, Chloroform, and Ethyl Acetate.[7] Inconsistent results can arise if the compound is not fully dissolved before being added to the cell culture media. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the media.[5] Sonication may be required to fully dissolve the compound.[5]
-
Experimental Conditions: Variations in cell seeding density, treatment duration (24, 48, 72 hours), and the specific viability assay used (e.g., MTT vs. CCK-8) can all contribute to different IC50 values.[2]
Summary of this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Source |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [3] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [3] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [3] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [3] |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [3] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [3] |
| RAW264.7 | Macrophage (LPS-stimulated) | 2.24 (NO production) | 1 hour | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Varies (significant inhibition at 0-10 µM) | 24 hours | [1] |
| PANC-1 | Pancreatic Cancer | Varies (significant inhibition at 0-10 µM) | 24 hours | [1] |
| SMMC-7721 | Hepatocarcinoma | Varies (significant inhibition at 6-24 µM) | 24-72 hours | [1][2] |
| HCCLM3 | Hepatocarcinoma | Varies (significant inhibition at 6-24 µM) | 24-72 hours | [1][2] |
Question 2: My results on the mechanism of cell death are ambiguous. Is this compound inducing apoptosis, ferroptosis, or autophagy?
Answer: this compound is known to induce multiple cell death pathways, and the dominant mechanism can vary based on the cellular context.
-
Apoptosis: In several cancer types, E.B. induces apoptosis, which can be confirmed by Annexin V/PI staining and observing cleavage of caspase-3 and PARP.[1][8]
-
Ferroptosis: In hepatic carcinoma cells, E.B. has been shown to induce ferroptosis, a form of iron-dependent cell death.[2] This is characterized by an increase in reactive oxygen species (ROS) and can be rescued by ferroptosis inhibitors like ferrostatin-1. A key marker is the increased expression of Heme oxygenase-1 (HO-1).[2]
-
Cuproptosis: Recent studies in pancreatic cancer suggest E.B. can disrupt copper homeostasis and induce cuproptosis, a copper-dependent form of cell death.[4] This pathway is associated with increased levels of HSP70 and decreased levels of lipoic acid synthetase (LIAS).[4]
-
Autophagy: While some related compounds like Eupalinolide A induce autophagy, studies specifically on E.B. show it has no significant effect on autophagy in hepatic carcinoma cells.[2][9][10]
To dissect the specific mechanism in your model, it is crucial to use a multi-pronged approach:
-
Use specific inhibitors: Treat cells with inhibitors of apoptosis (e.g., Z-VAD-FMK), ferroptosis (e.g., Ferrostatin-1, Deferoxamine), and necroptosis (e.g., Necrostatin-1) alongside E.B. to see if cell death is rescued.[2]
-
Measure key markers: Use western blotting and flow cytometry to measure markers for each pathway (e.g., cleaved caspases for apoptosis, GPX4/HO-1 for ferroptosis, LC3-II for autophagy).[2][4]
-
Assess ROS levels: E.B. consistently elevates reactive oxygen species (ROS) levels, which is a key trigger for multiple downstream pathways, including the JNK signaling pathway.[1][2][4]
Troubleshooting Workflow for Inconsistent Cytotoxicity
Caption: A flowchart for troubleshooting inconsistent cytotoxicity.
Question 3: this compound is reported to modulate multiple signaling pathways (NF-κB, MAPK, STAT3). Why am I only seeing an effect on one of them?
Answer: this compound's impact on signaling pathways is highly specific and context-dependent.
-
Selective Activation: In pancreatic cancer cells, E.B. was found to activate JNK isoforms of the MAPK pathway, while the levels of ERK and p38 MAPK remained unchanged, suggesting a selective action.[4]
-
Pathway Crosstalk: The activation of one pathway can influence another. For example, E.B.-induced ROS generation is a key upstream event that can trigger both ER stress and the JNK pathway (ROS-ER-JNK pathway), which is critical for its effect on cell migration in hepatic carcinoma.[2]
-
Direct vs. Indirect Effects: E.B. can directly target proteins for degradation, such as its interaction with UBE2D3 to inhibit the NF-κB pathway or its promotion of DEK protein degradation.[11][12] Other pathway modulations may be indirect consequences of the primary cellular stress induced by the compound.
-
Experimental Timing: The kinetics of pathway activation can differ. Early time points might show activation of an initial stress response pathway like JNK, while later time points might reveal effects on transcription factors like NF-κB or STAT3.
If you are not observing an expected effect, consider performing a time-course experiment and measuring the phosphorylation status or total protein levels of key pathway components.
Key Signaling Pathways Modulated by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. This compound | 877822-40-7 [chemicalbook.com]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide B Experimental Guidelines
Welcome to the technical support center for Eupalinolide B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with this promising sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Disclaimer
Note: There is limited published data specifically detailing the forced degradation pathways of this compound. The information provided below on potential degradation products is based on the known reactivity of the sesquiterpene lactone functional group and studies on analogous compounds, such as Eremantholide C. Researchers should validate these potential pathways for this compound in their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation. What are the likely causes?
A1: this compound, like other sesquiterpene lactones, is susceptible to degradation under certain conditions. The most likely causes are exposure to acidic or alkaline environments, which can lead to hydrolysis of the lactone ring. Based on studies of similar compounds, it is expected to be relatively stable under neutral, oxidative, and thermal stress conditions.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are likely degradation products. If your sample has been exposed to acidic or basic conditions, these peaks could correspond to hydrolyzed forms of this compound where the lactone ring has been opened. It is also possible that these are impurities from the initial extraction and purification process. We recommend running a forced degradation study to identify potential degradation products and confirm their retention times.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. If in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) for short-term use. Avoid prolonged storage in solution, especially in protic solvents or at room temperature.
Q4: What analytical technique is best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (MS), is the most suitable technique. This allows for the separation and quantification of the parent compound from its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound potency in in vitro assays. | Degradation of the compound in the cell culture medium. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous media before being added to cells. Consider performing a time-course experiment to assess its stability in your specific cell culture conditions. |
| Variable results between experimental replicates. | Inconsistent handling or storage of this compound solutions. Degradation due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure consistent solvent, concentration, and storage conditions for all experimental arms. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of this compound in the analytical sample or solvent. | Analyze samples as fresh as possible. Use high-purity, neutral solvents for sample preparation. If samples must be stored, keep them at low temperatures and protected from light. |
| Poor peak shape or resolution in HPLC. | Inappropriate column or mobile phase for separating this compound from its degradation products. | Optimize the HPLC method. A C18 column with a gradient elution using acetonitrile and water (with or without a small amount of acid, like formic acid, for peak shaping) is a good starting point. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at room temperature for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for a set period (e.g., 24, 48, 72 hours). Also, heat a solution of this compound (1 mg/mL in a suitable solvent) at 60°C.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze by a stability-indicating HPLC-UV/MS method.
Stability-Indicating HPLC-MS Method for this compound
This method is a starting point for the analysis of this compound and its degradation products. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a lower percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI in positive mode) |
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Chemical Degradation Pathway (Hypothetical)
Based on the known chemistry of sesquiterpene lactones, the primary degradation pathway for this compound under hydrolytic conditions is likely the opening of the α,β-unsaturated γ-lactone ring.
This compound-Induced Protein Degradation Pathways
This compound and its analogs have been shown to promote the degradation of specific proteins involved in cancer progression and inflammation.
1. STAT3 Degradation: A related compound, Eupalinolide J, promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor in cancer metastasis.[1]
2. DEK Degradation and PANoptosis Inhibition: this compound promotes the degradation of the oncoprotein DEK through the E3 ubiquitin ligases RNF149 and RNF170.[2] This, in turn, inhibits the RIPK1-mediated PANoptosis pathway, suggesting a role in regulating inflammatory cell death.[2]
This compound-Induced Cell Death Pathways in Cancer
This compound has been shown to induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS) and a novel form of cell death called cuproptosis.
1. ROS Generation and Apoptosis: In pancreatic cancer cells, this compound induces apoptosis by elevating levels of reactive oxygen species (ROS).
2. Cuproptosis Induction: this compound can disrupt copper homeostasis in pancreatic cancer cells, leading to a form of copper-dependent cell death known as cuproptosis. This process is linked to the aggregation of lipoylated mitochondrial enzymes.
References
Technical Support Center: Eupalinolide B Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The focus is on understanding and potentially minimizing its cytotoxic effects on normal cells during experimentation.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal (Non-Cancerous) Control Cell Lines
Potential Cause & Solution
| Potential Cause | Suggested Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines to determine the therapeutic window. Studies have shown this compound to be effective in cancer cell lines at concentrations between 6 µM and 24 µM, with minimal toxicity to normal liver cells (L-O2) at these concentrations[1]. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. |
| High Sensitivity of the Specific Normal Cell Line | If possible, test a different normal cell line from a similar tissue of origin to see if the high sensitivity is cell-type specific. This compound has demonstrated a significantly stronger effect on pancreatic cancer cells than on normal pancreatic cells (HPNE)[2]. |
| Compound Purity and Solvent Effects | Ensure the purity of your this compound stock. Dissolve this compound in a minimal amount of DMSO; high concentrations of DMSO can be toxic to cells[1]. Run a vehicle control with the same concentration of DMSO to assess its specific cytotoxic effect. |
Experimental Workflow for Troubleshooting Cytotoxicity
Experimental workflow for troubleshooting this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal versus cancer cells?
A1: this compound has demonstrated selective cytotoxicity, showing a more pronounced effect on various cancer cell lines compared to normal cells. For instance, a study on hepatic carcinoma cells showed that this compound significantly inhibited the growth of SMMC-7721 and HCCLM3 cancer cell lines, while no obvious toxicity was observed in the human normal liver cell line L-O2 at the same concentrations[1]. Similarly, in pancreatic cancer studies, this compound had a significantly stronger cytotoxic effect on pancreatic cancer cells (MiaPaCa-2, PANC-1, and PL-45) than on normal pancreatic cells (HPNE)[2].
Quantitative Cytotoxicity Data Summary
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 µM | - | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 µM | - | [3] |
| PC-3 | Prostate Cancer | 2.89 ± 0.28 µM | 72h | [4] |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 µM | 72h | [4] |
| MCF-10A | Normal Breast Epithelial | No significant inhibition | 24h | [4] |
| SMMC-7721 | Hepatic Carcinoma | Dose-dependent inhibition at 6, 12, 24 µM | 48h | [1] |
| HCCLM3 | Hepatic Carcinoma | Dose-dependent inhibition at 6, 12, 24 µM | 48h | [1] |
| L-O2 | Normal Liver | No obvious toxicity at 6, 12, 24 µM | 48h | [1] |
Q2: What are the known mechanisms of this compound-induced cytotoxicity in cancer cells that might spare normal cells?
A2: this compound induces cell death in cancer cells through multiple signaling pathways. This selectivity may be due to the altered cellular states of cancer cells, such as their higher basal levels of reactive oxygen species (ROS) and dependence on specific signaling pathways for survival. Key mechanisms include:
-
Induction of Ferroptosis and ROS: this compound can induce ferroptosis, an iron-dependent form of cell death, in hepatic carcinoma cells. This is mediated by the ROS-ER-JNK signaling pathway[1][5].
-
Induction of Apoptosis and Cuproptosis: In pancreatic cancer, this compound induces apoptosis, elevates ROS levels, and disrupts copper homeostasis, potentially leading to cuproptosis, a copper-dependent form of cell death[2][6].
-
Inhibition of NF-κB and STAT3 Signaling: this compound has been shown to inhibit the NF-κB[7][8] and STAT3[3][9] signaling pathways, which are often constitutively active in cancer cells and crucial for their proliferation and survival.
Signaling Pathway of this compound in Cancer Cells
This compound's multi-pathway impact on cancer cells.
Q3: Are there general strategies to protect normal cells from the cytotoxicity of anti-cancer compounds like this compound?
A3: While research has not yet detailed specific protective agents for use with this compound, general strategies for mitigating chemotherapy-induced toxicity in normal cells could be explored. These approaches often rely on the differences in cell cycle regulation and survival signaling between normal and cancerous cells. Potential strategies include:
-
Cell Cycle Arrest Induction: Using agents that induce temporary cell cycle arrest (e.g., CDK4/6 inhibitors) in normal cells can make them less susceptible to drugs that target proliferating cells[10].
-
Inhibition of Apoptosis: The use of caspase inhibitors could selectively protect normal cells from apoptosis, especially if cancer cells have a dysfunctional apoptotic pathway[11].
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or other drug delivery systems could enhance its delivery to tumor tissues while minimizing exposure to normal tissues[12].
Logical Relationship for Selective Protection
Logic for selectively protecting normal cells during treatment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in studies on this compound[13][14].
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both cancer and normal control lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 40 mM) in DMSO[1].
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Calculate the IC50 value for each cell line using non-linear regression analysis.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis
This protocol is based on methodologies used to assess apoptosis induced by Eupalinolide O, a related compound[13].
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Browse Products NYU TOV Licensing [license.tov.med.nyu.edu]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Eupalinolide B Derivatives
Welcome to the technical support center for the synthesis of Eupalinolide B derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this promising class of bioactive molecules. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?
The synthesis of this compound, a germacranolide sesquiterpene lactone, presents several significant challenges inherent to the synthesis of complex, medium-ring natural products. These include:
-
Stereocontrolled construction of the 10-membered germacrane core: The conformational flexibility of the ten-membered ring makes it difficult to control the stereochemistry of substituents.
-
Installation of the α-methylene-γ-butyrolactone moiety: This reactive functional group, crucial for the biological activity of many sesquiterpene lactones, can be challenging to introduce, particularly in the late stages of a synthesis.
-
Control of multiple stereocenters: this compound possesses several stereocenters, and achieving the correct relative and absolute stereochemistry is critical for its biological function.
-
Macrocyclization to form the 10-membered ring: Ring-closing reactions to form medium-sized rings are often low-yielding due to entropic factors and competing intermolecular side reactions.[1][2]
-
Protecting group strategy: The presence of multiple hydroxyl groups and a lactone necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.
Q2: Which macrocyclization strategies are most effective for forming the 10-membered germacrane ring?
Several macrocyclization reactions can be employed, each with its own set of advantages and potential issues. The choice of strategy often depends on the specific functionalities present in the acyclic precursor.
-
Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of macrocycles. However, its success can be influenced by substrate conformation and steric hindrance around the reacting double bonds.[3]
-
Macrolactonization: Intramolecular esterification to form the lactone ring can be challenging for medium-sized rings. Methods like Yamaguchi, Shiina, or Keck macrolactonization are often employed.
-
Palladium-catalyzed cross-coupling reactions: Intramolecular Suzuki, Stille, or Heck couplings can be effective for forming carbon-carbon bonds within the macrocycle.[4]
-
Radical cyclizations: Tin-mediated radical cyclizations have been used for the synthesis of germacrane skeletons.
Q3: How can I introduce the α-methylene-γ-butyrolactone moiety without it undergoing side reactions?
The exocyclic α-methylene group is a Michael acceptor and can be prone to conjugate addition or polymerization. Common strategies for its introduction include:
-
Late-stage installation: The α-methylene group is often introduced near the end of the synthesis to avoid its decomposition in earlier steps.
-
Reformatsky-type reactions: Reaction of an α-bromo ester with a ketone followed by dehydration.
-
Wittig-type reactions: Horner-Wadsworth-Emmons olefination of a lactone-α-aldehyde.
-
Mannich reaction: Reaction of the lactone enolate with formaldehyde and an amine, followed by elimination.
Troubleshooting Guides
Problem 1: Low yield in the macrocyclization step to form the 10-membered ring.
Possible Causes:
-
High concentration: Promotes intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.
-
Unfavorable precursor conformation: The acyclic precursor may not readily adopt the conformation required for ring closure.
-
Steric hindrance: Bulky protecting groups or substituents near the reaction sites can impede cyclization.
-
Incorrect reaction conditions: The chosen catalyst, solvent, or temperature may not be optimal.
Troubleshooting Steps:
-
Employ high-dilution conditions: Perform the reaction at very low concentrations (typically 0.001-0.01 M) by slow addition of the substrate to the reaction mixture.
-
Modify the precursor structure: Introduce conformational constraints, such as temporary rings or bulky groups, to favor a pre-cyclization conformation.
-
Screen different catalysts and reaction conditions: For RCM, try different generations of Grubbs or Hoveyda-Grubbs catalysts. For macrolactonization, screen various reagents (e.g., Yamaguchi reagent, DCC/DMAP, EDC/DMAP).
-
Change the cyclization site: Explore different disconnections of the macrocycle to find a more favorable ring-closing position.
Representative Data for Macrocyclization Yields (Hypothetical for a this compound Precursor):
| Macrocyclization Method | Concentration (M) | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| RCM | 0.01 | Grubbs II | Toluene | 80 | 35 |
| RCM | 0.001 | Grubbs II | Toluene | 80 | 65 |
| Yamaguchi Lactonization | 0.005 | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | 25 | 50 |
| Shiina Lactonization | 0.005 | 2-Methyl-6-nitrobenzoic anhydride, DMAP | CH2Cl2 | 25 | 60 |
Problem 2: Poor stereoselectivity in the construction of chiral centers.
Possible Causes:
-
Lack of facial selectivity: The attacking reagent does not have a clear preference for one face of the prochiral substrate.
-
Substrate control is not effective: The existing stereocenters in the molecule do not sufficiently direct the stereochemical outcome of the reaction.
-
Reagent control is not optimal: The chiral catalyst or auxiliary is not providing a high level of asymmetric induction.
-
Epimerization: The newly formed stereocenter is unstable under the reaction or workup conditions and epimerizes to a more stable configuration.
Troubleshooting Steps:
-
Utilize chiral catalysts or auxiliaries: Employ well-established methods for asymmetric synthesis, such as Sharpless asymmetric epoxidation, Evans aldol reactions, or chiral Lewis acid catalysis.
-
Enhance substrate control: Modify the substrate to increase steric hindrance on one face, thereby directing the approach of the reagent.
-
Optimize reaction conditions: Temperature, solvent, and the nature of the reagents can all influence stereoselectivity. Lowering the reaction temperature often improves selectivity.
-
Protect sensitive functional groups: Epimerization can sometimes be prevented by protecting nearby functional groups that might participate in the process.
Example Protocol: Asymmetric Dihydroxylation to Introduce Two Stereocenters
This protocol is a general representation of how to achieve high stereoselectivity in the introduction of hydroxyl groups, a key step in the synthesis of polyhydroxylated molecules like this compound derivatives.
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | Alkene substrate in t-BuOH/H2O (1:1) | 0°C | Dissolve the starting material. |
| 2 | AD-mix-β (or AD-mix-α for the other enantiomer), methanesulfonamide | Stir at 0°C | Asymmetric dihydroxylation to introduce two adjacent hydroxyl groups with high enantioselectivity. |
| 3 | Sodium sulfite | Stir for 1h | Quench the reaction. |
| 4 | Ethyl acetate | Extraction | Isolate the product. |
| 5 | Brine, Na2SO4 | Washing and drying | Purify the organic layer. |
| 6 | Silica gel chromatography | - | Purify the diol product. |
Problem 3: Difficulty in the late-stage functionalization of the this compound core to create derivatives.
Possible Causes:
-
Multiple reactive sites: The core structure contains several functional groups that can react with the intended reagent, leading to a mixture of products.
-
Steric hindrance: The desired site for functionalization may be sterically inaccessible.
-
Decomposition of the core structure: The conditions required for functionalization may be too harsh and lead to the degradation of the complex molecule.
Troubleshooting Steps:
-
Employ chemoselective reagents: Use reagents that will selectively react with one functional group in the presence of others (e.g., selective oxidation, reduction, or acylation reagents).
-
Use protecting groups: Temporarily block reactive sites that you do not want to modify.
-
Explore C-H functionalization: This modern approach allows for the direct modification of C-H bonds, potentially avoiding the need for pre-functionalized starting materials.[5]
-
Enzymatic/biocatalytic methods: Enzymes can offer high chemo-, regio-, and stereoselectivity for the modification of complex molecules under mild conditions.
Visualizations
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A decision-making diagram for troubleshooting low macrocyclization yields.
Caption: Factors influencing the stereochemical outcome in the synthesis of chiral molecules.
References
- 1. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Study of 6-deoxyerythronolide B via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Eupalinolide B in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The information is designed to address common experimental challenges, particularly the development of resistance in cancer cell lines.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
Answer: Resistance to this compound can arise from several molecular alterations. Based on its known mechanisms of action, which include induction of reactive oxygen species (ROS), ferroptosis, cuproptosis, and inhibition of the STAT3 pathway, potential resistance mechanisms include:
-
Upregulation of the STAT3 Signaling Pathway: Cancer cells can develop resistance by feedback activation of the STAT3 pathway. This can be mediated by the secretion of cytokines like IL-6, which leads to the phosphorylation and activation of STAT3, promoting cell survival and proliferation.[1][2][3]
-
Enhanced Antioxidant Capacity: Since this compound's efficacy is linked to the generation of ROS, an increase in the cell's antioxidant capacity can confer resistance. This is often mediated by the upregulation of the Nrf2 pathway, which controls the expression of antioxidant genes, including those involved in glutathione (GSH) synthesis.[4][5]
-
Alterations in Iron and Copper Metabolism: As this compound can induce ferroptosis and cuproptosis, changes in cellular iron and copper homeostasis can lead to resistance. This may involve the upregulation of iron storage proteins like ferritin or copper efflux transporters.[6][7]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can block the intrinsic apoptotic pathway, a key mechanism of this compound-induced cell death.[8][9][10][11]
-
-
Question: How can I experimentally verify the mechanism of resistance in my cell line?
Answer: To investigate the specific resistance mechanism in your this compound-resistant cell line, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of key signaling molecules in your resistant and sensitive parental cell lines. Be sure to probe for:
-
Total STAT3 and phosphorylated-STAT3 (p-STAT3 Tyr705) to assess STAT3 activation.
-
Nrf2 and its downstream targets (e.g., HO-1, GCLC) to evaluate the antioxidant response.
-
Key proteins in iron metabolism (e.g., Ferritin, Transferrin Receptor) and copper metabolism.
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak).
-
-
ROS Measurement: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy to compare ROS levels in sensitive and resistant cells after this compound treatment.
-
Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of genes involved in the suspected resistance pathways.
-
-
Question: What strategies can I use to overcome this compound resistance in my experiments?
Answer: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: This is a highly effective approach.
-
STAT3 Inhibition: If you observe STAT3 activation, combine this compound with a known STAT3 inhibitor (e.g., JSI-124) or an upstream kinase inhibitor (e.g., a JAK or FGFR inhibitor).[2][12]
-
Induction of Ferroptosis or Cuproptosis: If resistance is due to apoptosis evasion, consider combining this compound with agents that induce alternative cell death pathways like ferroptosis (e.g., erastin, RSL3) or cuproptosis.[13][14][15]
-
Depletion of Glutathione: To counteract enhanced antioxidant defenses, use agents that deplete GSH, such as buthionine sulfoximine (BSO).
-
Inhibition of Anti-Apoptotic Proteins: Combine this compound with BH3 mimetics (e.g., ABT-737) to inhibit anti-apoptotic Bcl-2 family proteins.[10]
-
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of genes implicated in the resistance mechanism (e.g., STAT3, Nrf2, Bcl-2).
-
Issue 2: Interpreting Experimental Results
-
Question: I'm not seeing a significant increase in apoptosis after this compound treatment, but cell viability is decreasing. What could be happening?
Answer: this compound can induce multiple forms of cell death. If you are not observing classic markers of apoptosis (e.g., caspase activation, PARP cleavage), it is possible that the primary mode of cell death in your model is ferroptosis or cuproptosis.[16] To investigate this, you should:
-
Measure lipid peroxidation, a hallmark of ferroptosis.
-
Assess changes in intracellular iron and copper levels.
-
Examine mitochondrial morphology, as ferroptosis is often associated with smaller mitochondria and increased membrane density.
-
-
Question: I see an increase in p-STAT3 levels after an initial decrease with this compound treatment. What does this indicate?
Answer: This phenomenon suggests the activation of a feedback loop that leads to the reactivation of the STAT3 pathway, which is a common mechanism of acquired resistance to targeted therapies.[2] This feedback activation may be driven by the secretion of cytokines such as IL-6. To confirm this, you can measure cytokine levels in the cell culture medium and test whether co-treatment with a neutralizing antibody against the cytokine or an inhibitor of its receptor can prevent the reactivation of STAT3.
Quantitative Data
The following table summarizes the IC50 values for Eupalinolide O (a structurally related compound) in various cancer cell lines. This data can serve as a reference for designing your own experiments with this compound.
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 10.34 |
| 48h | 5.85 | ||
| 72h | 3.57 | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24h | 11.47 |
| 48h | 7.06 | ||
| 72h | 3.03 | ||
| MCF 10A | Normal Breast Epithelial Cells | - | Insensitive |
| Data extracted from a study on Eupalinolide O.[17] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.[18][19][20][21][22]
-
2. Western Blot for Total STAT3 and Phosphorylated-STAT3 (p-STAT3)
This protocol is for detecting the activation state of the STAT3 signaling pathway.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[23][24][25][26]
-
3. Intracellular ROS Detection using DCFH-DA
This protocol measures the levels of intracellular ROS.
-
Materials:
-
Cell suspension
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
PBS or serum-free medium
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in PBS or serum-free medium.
-
Load the cells with DCFH-DA at a final concentration of 5-20 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Analyze the fluorescence of the cells using a flow cytometer with excitation at 488 nm and emission at ~525 nm.[27][28][29][30][31]
-
Visualizations
Caption: Mechanisms of this compound action and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Cancer Antioxidant Regulation System in Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting ferroptosis: a promising strategy to overcome drug resistance in breast cancer [frontiersin.org]
- 8. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming cancer chemotherapy resistance by the induction of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. protocols.io [protocols.io]
- 23. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. benchchem.com [benchchem.com]
- 27. cosmobiousa.com [cosmobiousa.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 30. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. abcam.com [abcam.com]
Eupalinolide B interference with common laboratory assays
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1] It has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and effects on the respiratory system.[1][2] Mechanistically, this compound has been reported to induce apoptosis, elevate reactive oxygen species (ROS), and modulate several signaling pathways, such as the ROS-ER-JNK and MAPK pathways.[1][3]
Q2: My cell viability results with this compound using an MTT assay are inconsistent. Could the compound be interfering with the assay?
A2: It is possible. While direct interference of this compound with the MTT assay has not been definitively reported in the literature, some natural compounds, particularly those with antioxidant or reducing properties, can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability. Sesquiterpene lactones have been evaluated using MTT assays, suggesting that interference is not a universal issue for this class of compounds, but it is a potential artifact to consider.[4][5] To confirm this, it is crucial to run a cell-free control experiment.
Q3: I am observing unexpected fluorescence in my samples when treating cells with this compound in a fluorescence-based assay. What could be the cause?
A3: The unexpected fluorescence could be due to the intrinsic fluorescence (autofluorescence) of this compound. Many natural products exhibit autofluorescence, which can interfere with fluorescence-based assays by contributing to the background signal. To mitigate this, it is recommended to measure the fluorescence of this compound alone in the assay medium at the excitation and emission wavelengths used in your experiment.
Q4: Could this compound affect my luciferase reporter gene assay results?
A4: Yes, there is a possibility of interference. Some small molecules can directly inhibit the activity of luciferase enzymes, leading to an underestimation of reporter gene expression.[6] It is advisable to perform a control experiment with purified luciferase enzyme and this compound to assess any direct inhibitory effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT or other Tetrazolium-Based Viability Assays
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Workflow:
Caption: Workflow to test for MTT assay interference.
Quantitative Data Summary:
The following table summarizes the reported cytotoxic activities of this compound and other sesquiterpene lactones, often determined by MTT or similar viability assays. Note that these values represent biological activity and may have accounted for potential assay interferences.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | MiaPaCa-2 | CCK8 | Not specified | [2] |
| This compound | PANC-1 | CCK8 | Not specified | [2] |
| This compound | SMMC-7721 | Not specified | ~12-24 µM (effective conc.) | [3] |
| This compound | HCCLM3 | Not specified | ~12-24 µM (effective conc.) | [3] |
| Alantolactone | PC-3 | MTT | 3.063 µM (24h) | [5] |
| Sesquiterpene Lactone 1 | MDA-MB-231 | MTT | 50 ± 5 µM (48h) | [4] |
Issue 2: High Background in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Measure Compound's Spectrum: Dissolve this compound in the assay buffer at the highest concentration used in your experiment.
-
Scan for Autofluorescence: Use a spectrophotometer or plate reader to measure the fluorescence emission spectrum of the compound solution across a range of excitation wavelengths, including the one used for your fluorescent dye.
-
Analyze Results: If significant fluorescence is detected at the emission wavelength of your assay, consider the following:
-
Use a compound-only control: Subtract the fluorescence of this compound alone from your experimental readings.
-
Switch to a different fluorophore: If possible, use a fluorescent dye with excitation and emission spectra that do not overlap with the autofluorescence of this compound.
-
Issue 3: Reduced Signal in Luciferase Reporter Assays
Possible Cause: Direct inhibition of luciferase by this compound.
Troubleshooting Steps:
-
Cell-Free Luciferase Assay: Perform a biochemical assay using purified luciferase enzyme.
-
Add this compound: Add this compound at various concentrations to the reaction mixture containing the luciferase enzyme and its substrate.
-
Measure Luminescence: Compare the luminescence generated in the presence and absence of this compound. A significant decrease in luminescence indicates direct inhibition of the enzyme.
-
Consider an Alternative Reporter: If significant inhibition is observed, consider using a different reporter system, such as a fluorescent protein or a different type of luciferase that is not affected by the compound.
Experimental Protocols
MTT Cell Viability Assay with Interference Control
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell-Free Control: In a separate set of wells without cells, add the same concentrations of this compound to the cell culture medium.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to all wells and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding treated cell wells to correct for any direct MTT reduction by this compound.
Fluorescence-Based Proliferation Assay (EdU) with Autofluorescence Control
-
Cell Treatment and EdU Labeling: Treat cells with this compound and label with EdU according to the manufacturer's protocol.
-
Compound-Only Control Plate: Prepare a parallel plate with the same concentrations of this compound in cell culture medium but without cells.
-
Fixation and Permeabilization: Fix and permeabilize the cells as per the EdU assay protocol.
-
Click-iT® Reaction: Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.
-
Fluorescence Measurement: Measure the fluorescence of both the cell plate and the compound-only control plate using a flow cytometer or fluorescence microscope.
-
Data Analysis: The fluorescence intensity from the compound-only control plate will indicate the level of autofluorescence. This can be used to set the background threshold for analyzing the cell plate.
Luciferase Reporter Assay with Interference Control
-
Cell Transfection and Treatment: Transfect cells with the luciferase reporter construct and treat with this compound.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates.
-
Cell-Free Luciferase Inhibition Assay:
-
In a separate microplate, add purified luciferase enzyme to the assay buffer.
-
Add the same concentrations of this compound as used in the cell-based assay.
-
Initiate the reaction by adding the luciferase substrate.
-
Immediately measure the luminescence.
-
-
Data Analysis: If this compound significantly reduces luminescence in the cell-free assay, the results from the cell-based assay should be interpreted with caution, as the observed effects may be due to a combination of biological activity and enzyme inhibition.
Signaling Pathway
This compound has been shown to activate the ROS-ER-JNK signaling pathway, which can lead to apoptosis in cancer cells.
Caption: this compound induced signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Eupalinolide B Demonstrates Enhanced Metabolic Stability Over Eupalinolide A
A comparative analysis of the metabolic profiles of two promising sesquiterpenoid isomers, Eupalinolide A and Eupalinolide B, reveals significant differences in their metabolic stability, with this compound showing a more favorable profile for potential drug development. This guide presents a detailed comparison of their metabolic stability based on experimental data, outlines the methodologies used in these assessments, and visualizes the distinct signaling pathways these compounds modulate.
Eupalinolide A (EA) and this compound (EB) are cis-trans isomers, bioactive sesquiterpenoids isolated from Eupatorii Lindleyani Herba, that have garnered attention for their anti-inflammatory and antitumor properties.[1] A critical factor in the preclinical development of any drug candidate is its metabolic stability, which influences its pharmacokinetic profile and overall therapeutic efficacy. Recent studies have focused on characterizing the metabolism of these isomers, revealing that this compound is metabolized less rapidly than Eupalinolide A in human liver microsomes.[1][2]
Comparative Metabolic Stability
In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that both Eupalinolide A and this compound are rapidly metabolized, primarily through carboxylesterase-mediated hydrolysis rather than cytochrome P450 (CYP)-mediated oxidation.[1][2][3] However, a stereoselective difference in their metabolism is evident, with Eupalinolide A being hydrolyzed at a faster rate than this compound.[1]
The intrinsic clearance (CLint) values, a measure of the rate of metabolism, highlight this difference. In human liver microsomes, the CLint for Eupalinolide A was found to be 65.63 ± 7.15 mL/(min·kg), whereas for this compound, it was significantly lower at 40.89 ± 2.85 mL/(min·kg).[1] This suggests that this compound is more resistant to metabolic breakdown in the liver. A similar trend was observed in rat liver microsomes (RLMs), although both compounds were metabolized more rapidly in RLMs compared to HLMs, indicating potential inter-species differences in metabolism.[1][2]
| Compound | Test System | Intrinsic Clearance (CLint) [mL/(min·kg)] | Primary Metabolic Pathway |
| Eupalinolide A | Human Liver Microsomes (HLMs) | 65.63 ± 7.15 | Carboxylesterase-mediated hydrolysis |
| This compound | Human Liver Microsomes (HLMs) | 40.89 ± 2.85 | Carboxylesterase-mediated hydrolysis |
| Eupalinolide A | Rat Liver Microsomes (RLMs) | 153.51 ± 4.94 | Carboxylesterase-mediated hydrolysis |
| This compound | Rat Liver Microsomes (RLMs) | 118.99 ± 4.69 | Carboxylesterase-mediated hydrolysis |
Experimental Protocols
The metabolic stability of Eupalinolide A and this compound was determined by measuring the depletion of the parent compound over time in the presence of a metabolically active system, such as liver microsomes.[1][4]
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the rate of metabolism of Eupalinolide A and this compound in human and rat liver microsomes.
Materials:
-
Eupalinolide A and this compound
-
Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Bis(p-nitrophenyl) phosphate (BNPP) (carboxylesterase inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: A standard incubation mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[1][5]
-
Reaction Initiation: The metabolic reaction is initiated by adding Eupalinolide A or this compound to the pre-warmed incubation mixture. To assess the contribution of CYP enzymes and carboxylesterases, parallel incubations are performed under different conditions:
-
Time Course Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 10, 15, 30 minutes).[5]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[6]
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Eupalinolide A or B).[6][7]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[8]
Caption: Workflow for the in vitro metabolic stability assay.
Distinct Signaling Pathways
Beyond their metabolic profiles, Eupalinolide A and this compound exert their biological effects through distinct signaling pathways.
Eupalinolide A: Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[9] In non-small cell lung cancer, it inhibits cancer progression by targeting the AMPK/mTOR/SCD1 signaling pathway.[10]
Caption: Signaling pathways modulated by Eupalinolide A.
This compound: this compound has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway.[11] It also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12]
Caption: Signaling pathways modulated by this compound.
Conclusion
The available experimental data indicates that this compound possesses greater metabolic stability in human liver microsomes compared to its isomer, Eupalinolide A. This is a significant finding for drug development professionals, as higher metabolic stability often translates to a longer half-life and improved bioavailability in vivo. While both compounds demonstrate potent biological activity, their distinct metabolic profiles and mechanisms of action suggest they may be suited for different therapeutic applications. Further investigation into the in vivo pharmacokinetics and metabolite identification of both Eupalinolide A and this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Activities of Eupalinolide B and Eupalinolide J
For Immediate Release
In the ongoing search for novel anticancer therapeutics, sesquiterpene lactones isolated from medicinal plants have emerged as a promising class of compounds. Among these, Eupalinolide B and Eupalinolide J, derived from Eupatorium lindleyanum, have demonstrated significant antitumor potential. This guide provides a detailed comparison of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, a parallel analysis of their mechanisms and potencies against various cancer cell lines reveals distinct and compelling profiles for each compound.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and Eupalinolide J across a range of cancer cell lines. It is important to note that variations in experimental conditions, such as treatment duration, can influence these values.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| This compound | Laryngeal Cancer | TU212 | 1.03 | Not Specified |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | Not Specified | |
| Laryngeal Cancer | M4e | 3.12 | Not Specified | |
| Laryngeal Cancer | LCC | 4.20 | Not Specified | |
| Laryngeal Cancer | TU686 | 6.73 | Not Specified | |
| Laryngeal Cancer | Hep-2 | 9.07 | Not Specified | |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | < 10 | 24 h | |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | 6 - 24 (Significant Inhibition) | 48 h | |
| Eupalinolide J | Prostate Cancer | DU-145 | 2.39 ± 0.17 | 72 h |
| Prostate Cancer | PC-3 | 2.89 ± 0.28 | 72 h | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | Not Specified | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | Not Specified |
Mechanistic Divergence in Inducing Cancer Cell Death
This compound and Eupalinolide J employ distinct molecular mechanisms to exert their anticancer effects. Eupalinolide J consistently induces apoptosis, a form of programmed cell death, across different cancer types. In contrast, this compound's mechanism appears to be context-dependent, involving ferroptosis and apoptosis in different cancer models.
This compound: A Multi-faceted Inducer of Cell Death
This compound has been shown to inhibit cancer cell proliferation and migration through various pathways. In hepatic carcinoma, it notably induces ferroptosis, an iron-dependent form of regulated cell death, by promoting the accumulation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress, which in turn activates the JNK signaling pathway.[1] Interestingly, in this cancer type, this compound did not induce apoptosis.[1] However, in pancreatic cancer, this compound has been reported to induce apoptosis and potentially cuproptosis, a copper-dependent cell death pathway, again involving the generation of ROS.[2][3] It also has been shown to inhibit the proliferation of laryngeal cancer cells.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eupalinolide B and Cisplatin: A Comparative Analysis of Efficacy in Laryngeal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Eupalinolide B and the established chemotherapeutic agent, cisplatin, in the context of laryngeal cancer. The following sections detail their mechanisms of action, present available quantitative data from in vitro studies, outline relevant experimental protocols, and visualize the signaling pathways involved.
Introduction
Laryngeal cancer remains a significant challenge in oncology. While cisplatin has been a cornerstone of treatment for decades, its efficacy is often accompanied by significant side effects and the development of resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. This compound, a natural sesquiterpene lactone, has emerged as a potential candidate, demonstrating potent anti-proliferative effects in laryngeal cancer cell lines. This guide aims to provide an objective comparison based on available preclinical data.
Quantitative Data Presentation
A direct comparative study of the efficacy of this compound and cisplatin across a standardized panel of laryngeal cancer cell lines is not yet available in the published literature. However, data on the half-maximal inhibitory concentration (IC50) for each compound in various laryngeal cancer cell lines has been compiled from independent studies.
Table 1: In Vitro Efficacy (IC50) of this compound in Laryngeal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| TU686 | 6.73[1][2] |
| TU212 | 1.03[1][2] |
| M4e | 3.12[1][2] |
| AMC-HN-8 | 2.13[1][2] |
| Hep-2 | 9.07[1][2] |
| LCC | 4.20[1][2] |
Table 2: In Vitro Efficacy (IC50) of Cisplatin in Head and Neck Cancer Cell Lines (including Laryngeal)
| Cell Line | Cisplatin IC50 (µM) | Cancer Type |
| Hep-2 | Varies (e.g., study showed effects at 5, 7.5, 10 µM) | Laryngeal Cancer |
| UMSCC-12 | 3.01 ± 0.59 µg/mL | Laryngeal Cancer |
| RK33 | 1.193 ± 0.273 µg/ml | Laryngeal Cancer[3] |
| RK45 | 1.387 ± 0.270 µg/ml | Laryngeal Cancer[3] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Mechanism of Action
This compound: This natural product has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histones, thereby altering gene expression. By inhibiting LSD1, this compound is thought to reactivate tumor suppressor genes and inhibit pathways involved in cancer cell proliferation and epithelial-mesenchymal transition (EMT).[1]
Cisplatin: As a platinum-based chemotherapeutic, cisplatin's primary mechanism of action is the formation of covalent adducts with DNA.[4] These adducts, primarily intrastrand crosslinks, disrupt DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Laryngeal cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or cisplatin for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Laryngeal Cancer Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human laryngeal cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with this compound, cisplatin, or a vehicle control, typically via intraperitoneal or intravenous injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound inhibits LSD1, leading to altered gene expression and anti-cancer effects.
Caption: Cisplatin induces DNA damage, activating the DNA Damage Response pathway.
Caption: Workflow for in vitro and in vivo evaluation of anti-cancer agents.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of laryngeal cancer cell proliferation in vitro. Its novel mechanism of action, targeting the epigenetic regulator LSD1, presents a promising alternative to traditional DNA-damaging agents like cisplatin. However, a direct, comprehensive comparison of the efficacy of this compound and cisplatin in a standardized panel of laryngeal cancer models is necessary to fully elucidate their relative therapeutic potential. Further research, including in vivo comparative studies and investigations into potential synergistic effects, is warranted to guide the future clinical development of this compound for the treatment of laryngeal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Anti-Cancer Effects of Eupalinolide B and Paclitaxel with Combination Partners
Part 1: Synergistic Effects of Eupalinolide B with Elesclomol in Pancreatic Cancer
This compound, a natural sesquiterpenoid lactone, has demonstrated anti-tumor activities.[1][2] Recent studies have explored its synergistic potential with elesclomol, a potent copper ionophore and inducer of oxidative stress, in pancreatic cancer models.[1][3]
Quantitative Data Summary
The combination of this compound and elesclomol has shown significantly enhanced anti-cancer effects compared to either agent alone in pancreatic cancer cells.
Table 1: In Vitro Synergistic Effects of this compound and Elesclomol on Pancreatic Cancer Cells
| Biological Effect | Assay | Observation | Reference |
| Cell Viability | CCK8 Assay | This compound significantly enhanced elesclomol-induced cell death. | [1] |
| DNA Synthesis | EdU Fluorescence Staining | The combination treatment led to a significant reduction in EdU fluorescence intensity, indicating decreased DNA synthesis. | [1] |
| Cell Migration | Wound Healing Assay | The combined treatment significantly delayed the migration of pancreatic cancer cells. | [1] |
| Cell Invasion | Transwell Assay | A substantial decrease in the ability of pancreatic cancer cells to penetrate the matrix gel was observed with the combination treatment. | [1] |
Mechanism of Synergy
The synergistic effect of this compound and elesclomol is attributed to the induction of reactive oxygen species (ROS) and the potential for cuproptosis, a form of copper-dependent cell death.[1][3] this compound appears to enhance the cytotoxic effects of elesclomol by increasing ROS levels in a copper-dependent manner.[1][3]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Eupalinolide B and Dexamethasone
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory therapeutics, the steroidal drug dexamethasone has long been a benchmark. However, emerging natural compounds such as Eupalinolide B, a sesquiterpene lactone, are demonstrating significant anti-inflammatory potential, warranting a thorough comparative evaluation. This guide provides a detailed comparison of the anti-inflammatory effects of this compound and the widely used corticosteroid, dexamethasone, with a focus on their mechanisms of action, efficacy, and the experimental methodologies used for their validation. This objective analysis is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through broad immunosuppression, primarily by activating the glucocorticoid receptor. This compound, a natural product isolated from Eupatorium lindleyanum, has shown promising anti-inflammatory activity through more targeted mechanisms, including the inhibition of the NF-κB signaling pathway. This comparison guide delves into the available experimental data to provide a quantitative and qualitative assessment of these two compounds.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory mediators. The data has been compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation research.
| Compound | Target | Cell Type | IC50 Value | Reference |
| Dexamethasone | NF-κB Inhibition | A549 cells | 0.5 x 10-9 M | [1] |
| Dexamethasone | GM-CSF Release | A549 cells | 2.2 x 10-9 M | [1] |
| Dexamethasone | IL-9 mRNA Expression | Human PBMC | 4 nM | [2] |
| This compound | Not Reported | |||
| This compound | Not Reported | |||
| This compound | Not Reported |
Note: Direct comparative studies providing IC50 values for this compound on NF-κB and specific cytokines in the same models as dexamethasone are limited in the currently available literature. The table will be updated as more data becomes available.
Mechanisms of Action: A Comparative Overview
Dexamethasone acts as a potent anti-inflammatory and immunosuppressant agent.[3][4] Its primary mechanism involves binding to and activating the glucocorticoid receptor (GR). This activated GR complex can then translocate to the nucleus and influence gene expression in two main ways:
-
Transactivation: The GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB.[1] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4]
This compound , on the other hand, appears to exert its anti-inflammatory effects through a more targeted inhibition of the NF-κB pathway.[5] Studies have shown that this compound can directly target and inhibit the ubiquitin-conjugating enzyme UBE2D3. This inhibition prevents the degradation of IκBα, a key inhibitor of NF-κB. By stabilizing IκBα, this compound effectively blocks the activation and nuclear translocation of NF-κB, thereby suppressing the expression of downstream inflammatory genes.[5]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Dexamethasone signaling pathway.
Caption: this compound signaling pathway.
Experimental Protocols
The validation of the anti-inflammatory effects of both compounds relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a commonly used cell line for in vitro inflammation studies.[6][7][8]
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Induction of Inflammation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A common concentration used is 1 µg/mL.[8]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours) before the addition of LPS.
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Assay):
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):
-
RAW 264.7 cells are cultured and treated in a similar manner to the NO assay.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.[9]
Western Blot for NF-κB Signaling Proteins:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB signaling proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Experimental Workflow Diagram
Caption: In vitro anti-inflammatory assay workflow.
Conclusion and Future Directions
Both dexamethasone and this compound demonstrate significant anti-inflammatory properties. Dexamethasone acts as a broad-spectrum anti-inflammatory agent by modulating gene expression through the glucocorticoid receptor. This compound, in contrast, showcases a more targeted mechanism by inhibiting the NF-κB pathway via UBE2D3.
While the available data strongly supports the anti-inflammatory potential of this compound, direct comparative studies with dexamethasone using standardized assays and reporting quantitative metrics like IC50 values are crucial for a definitive assessment of its relative potency. Future research should focus on these head-to-head comparisons in various inflammatory models, both in vitro and in vivo, to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. Such studies will be invaluable for guiding the development of new and potentially more targeted anti-inflammatory drugs.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Closer Look at Dexamethasone and the SARS-CoV-2-Induced Cytokine Storm: In Silico Insights of the First Life-Saving COVID-19 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 8. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Eupalinolide B and Eupalinolide O in Breast Cancer: A Guide for Researchers
This guide provides a comparative analysis of two natural compounds, Eupalinolide B and Eupalinolide O, and their potential therapeutic applications in breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a summary of current experimental data, detailed methodologies, and insights into their mechanisms of action.
While substantial research is available on the effects of Eupalinolide O on triple-negative breast cancer (TNBC) cell lines, there is a notable lack of data specifically investigating the efficacy of this compound in the context of breast cancer. This guide presents the available information on both compounds, highlighting the need for further research to elucidate the potential of this compound as a therapeutic agent for breast cancer.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and Eupalinolide O. It is important to note that the data for this compound is derived from studies on hepatic and pancreatic cancer cell lines, as no specific data for breast cancer is currently available.
| Parameter | This compound | Eupalinolide O |
| Cancer Type | Hepatic Carcinoma, Pancreatic Cancer | Triple-Negative Breast Cancer (TNBC) |
| Cell Lines Tested | SMMC-7721, HCCLM3 (Hepatic)[1]; MiaPaCa-2, PANC-1, PL-45 (Pancreatic)[2] | MDA-MB-231, MDA-MB-453, MDA-MB-468[1][3] |
| IC50 Values | Hepatic Carcinoma: Not explicitly stated as IC50, but significant growth inhibition observed at 6-24 μM[2]. | MDA-MB-231: 10.34 μM (24h), 5.85 μM (48h), 3.57 μM (72h)[1]. MDA-MB-453: 11.47 μM (24h), 7.06 μM (48h), 3.03 μM (72h)[1]. MDA-MB-468: 1.04 μM (72h)[3]. |
| Reported Biological Effects | Induces ferroptosis and apoptosis, elevates Reactive Oxygen Species (ROS), promotes autophagy, inhibits cell migration.[1][2] | Induces apoptosis, decreases mitochondrial membrane potential, elevates caspase-3 activity and ROS content, induces cell cycle arrest at G2/M phase.[1][3] |
| Modulated Signaling Pathways | ROS-ER-JNK pathway, GSK-3β/β-catenin, NF-κB, MAPKs.[1][2] | Akt/p38 MAPK pathway.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways for Eupalinolide O in breast cancer and this compound in other cancers, as well as a general experimental workflow for assessing the anticancer effects of these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on Eupalinolide O in breast cancer.
Cell Culture
Human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-453, MDA-MB-468) and a normal human breast epithelial cell line (MCF 10A) were used.[1][3] The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells were then treated with varying concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, and 20 μM) for 24, 48, and 72 hours.[1] Following treatment, 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with Eupalinolide O for a specified time (e.g., 48 hours). After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
After treatment with Eupalinolide O, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that Eupalinolide O is a promising candidate for the treatment of triple-negative breast cancer. It effectively inhibits cell viability and induces apoptosis through the modulation of the ROS-mediated Akt/p38 MAPK signaling pathway.[1]
In contrast, the role of this compound in breast cancer remains largely unexplored. While it has shown anticancer activity in other cancer types through distinct signaling pathways, its efficacy and mechanism of action in breast cancer are unknown.[1][2]
Therefore, a direct comparative analysis of this compound and Eupalinolide O in various breast cancer subtypes is a critical area for future research. Such studies should aim to:
-
Determine the IC50 values of this compound in a panel of breast cancer cell lines.
-
Investigate the effects of this compound on apoptosis, cell cycle, and cell migration in breast cancer cells.
-
Elucidate the specific signaling pathways modulated by this compound in the context of breast cancer.
-
Conduct in vivo studies to evaluate the anti-tumor efficacy of this compound in breast cancer models.
A comprehensive understanding of the similarities and differences between these two structurally related compounds will be instrumental in advancing their potential as novel therapeutics for breast cancer.
References
In Vivo Efficacy of Eupalinolide B and Gemcitabine in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Eupalinolide B and the standard-of-care chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. While direct head-to-head in vivo studies are not currently available in published literature, this document synthesizes the existing data from separate studies to offer a parallel comparison of their anti-tumor activities, mechanisms of action, and the experimental protocols utilized.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Animal Model | Cell Line | Dosing Regimen | Tumor Volume | Tumor Weight | Proliferation Marker (Ki-67) |
| Control | Nude Mice | PANC-1 | Vehicle | - | - | - |
| This compound | Nude Mice | PANC-1 | Not Specified | Significantly Reduced vs. Control[1] | Substantially Reduced vs. Control[1] | Decreased Expression[1] |
Table 2: In Vivo Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
| Treatment Group | Animal Model | Tumor Model | Dosing Regimen | Tumor Volume | Tumor Weight |
| Control | Nude Mice | NP18 Orthotopic | Saline | 0.51 ± 0.67 cm³[2] | 0.54 ± 0.48 g[2] |
| Gemcitabine (Standard) | Nude Mice | NP18 Orthotopic | 100 mg/kg (i.p., days 0, 3, 6, 9) | 0.01 ± 0.01 cm³[2] | 0.01 ± 0.01 g[2] |
| Control | Nude Mice | NP18 Orthotopic | Saline | 0.37 cm³ (mean)[2] | 0.53 ± 0.46 g[2] |
| Gemcitabine (Metronomic) | Nude Mice | NP18 Orthotopic | 1 mg/kg (i.p., daily for 30 days) | 0.11 ± 0.19 cm³[2] | 0.04 ± 0.08 g[2] |
| Control | SCID Mice | Patient-Derived Xenograft (PDX) | Saline (twice weekly) | - | - |
| Gemcitabine | SCID Mice | Patient-Derived Xenograft (PDX) | 100 mg/kg (twice weekly for 3 weeks) | Significant Inhibition[3] | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
This compound Xenograft Study Protocol[1]
-
Animal Model: Nude mice.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Tumor Implantation: PANC-1 cells were implanted into the mice to establish a xenograft tumor model.
-
Treatment: Once tumors were established, mice were treated with this compound. The precise dosage and administration route were not detailed in the available summary.
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumor volume and weight were measured.
-
Immunohistochemistry: Tumor tissues were subjected to hematoxylin and eosin (H&E) staining and immunohistochemical analysis for the proliferation marker Ki-67.
Gemcitabine Xenograft Study Protocols
Protocol 1: Standard and Metronomic Dosing in an Orthotopic Model [2]
-
Animal Model: Nude mice.
-
Tumor Model: NP18 human pancreatic carcinoma, orthotopically implanted.
-
Standard Dosing: Mice received intraperitoneal (i.p.) injections of gemcitabine at 100 mg/kg on days 0, 3, 6, and 9 post-implantation. The control group received saline.
-
Metronomic Dosing: Mice received daily i.p. injections of gemcitabine at 1 mg/kg for 30 days. The control group received saline.
-
Efficacy Evaluation: After 4 weeks (standard) or 30 days (metronomic), animals were sacrificed, and tumor weight and volume were compared between the treated and control groups.
Protocol 2: Patient-Derived Xenograft (PDX) Model [3]
-
Animal Model: Female CB17 severe combined immunodeficient (SCID) mice, 4-6 weeks old.
-
Tumor Model: Patient-derived pancreatic ductal adenocarcinoma xenografts (UAB-PA4, -PA10, or -PA16).
-
Tumor Implantation: Tumor tissue from patients was implanted into the mice.
-
Treatment: When tumors reached approximately 200 mm³, mice were randomized into two groups. The treatment group received gemcitabine at a dose of 100 mg/kg twice weekly for 3 weeks. The control group received saline twice weekly.
-
Efficacy Evaluation: Tumor volume was measured to assess the response to treatment.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anticancer effects through the induction of oxidative stress and disruption of copper homeostasis, potentially leading to a form of cell death known as cuproptosis.[1][4]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Eupalinolide B's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpenoid natural product extracted from Eupatorium lindleyanum, has emerged as a promising candidate in cancer and inflammation research.[1] Its therapeutic potential stems from its ability to modulate a range of cellular processes, from inducing programmed cell death to suppressing inflammatory responses. However, a critical aspect of its preclinical evaluation lies in understanding the specificity of its molecular targets. This guide provides a comparative analysis of this compound's performance against other relevant compounds, supported by experimental data and detailed methodologies, to aid researchers in assessing its potential and designing future studies.
Comparative Analysis of Cytotoxic Activity
The anti-cancer activity of this compound has been evaluated across various cancer cell lines. To provide a context for its potency, the following tables summarize its half-maximal inhibitory concentration (IC50) values alongside those of other sesquiterpene lactones and standard-of-care chemotherapeutic agents. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Parthenolide against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | TU686 | Laryngeal Cancer | 6.73 | [2] |
| TU212 | Laryngeal Cancer | 1.03 | [2] | |
| M4e | Laryngeal Cancer | 3.12 | [2] | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] | |
| Hep-2 | Laryngeal Cancer | 9.07 | [2] | |
| LCC | Laryngeal Cancer | 4.20 | [2] | |
| MiaPaCa-2 | Pancreatic Cancer | Not specified, but potent | [3] | |
| PANC-1 | Pancreatic Cancer | Not specified, but potent | [3] | |
| PL-45 | Pancreatic Cancer | Not specified, but potent | [3] | |
| SMMC-7721 | Hepatocellular Carcinoma | 6-24 (range) | [3] | |
| HCCLM3 | Hepatocellular Carcinoma | 6-24 (range) | [3] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [4][5] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [4][5] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [6] | |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [6] | |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [6] | |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [6] | |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [6] |
Table 2: Comparative Cytotoxicity (IC50) of this compound and Standard-of-Care Drugs in Relevant Cancer Types
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MiaPaCa-2 | Pancreatic Cancer | Potent inhibition observed at 0-10 µM | [3] |
| PANC-1 | Pancreatic Cancer | Potent inhibition observed at 0-10 µM | [3] | |
| Gemcitabine | MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 nM (72h) | [1] |
| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 nM (72h) | [1] | |
| AsPC-1 | Pancreatic Cancer | ~50 ng/mL (72h) | [7] | |
| BxPC-3 | Pancreatic Cancer | 0.24 ng/mL (72h) | [7] | |
| This compound | SMMC-7721 | Hepatocellular Carcinoma | 6-24 µM (24-72h) | [3] |
| HCCLM3 | Hepatocellular Carcinoma | 6-24 µM (24-72h) | [3] | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 2.3 µM (72h) | [8] |
| Huh-7 | Hepatocellular Carcinoma | ~5 µM (72h) | [9] | |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~8 µM (72h) | [9] |
Key Molecular Targets and Signaling Pathways
This compound exerts its biological effects by interacting with multiple molecular targets and modulating several signaling pathways. This multi-targeted approach may contribute to its efficacy in various disease models.
Identified Molecular Targets of this compound:
-
Ubiquitin-conjugating enzyme E2 D3 (UBE2D3): this compound has been shown to directly bind to and inhibit UBE2D3, leading to the suppression of IκBα ubiquitination and subsequent inactivation of the NF-κB signaling pathway.[1]
-
Transforming growth factor-β-activated kinase 1 (TAK1): this compound is reported to target TAK1, a key kinase in the NF-κB and MAPK signaling pathways, thereby inhibiting downstream inflammatory responses.[3]
-
Lysine-specific demethylase 1 (LSD1): In laryngeal cancer cells, this compound has been identified as a selective and reversible inhibitor of LSD1, an enzyme involved in histone modification and gene expression.[2]
-
DEK: In the context of asthma, this compound targets the DEK protein, promoting its degradation and thereby inhibiting the RIPK1-PANoptosis pathway.[3]
Comparison with Parthenolide: A Fellow Sesquiterpene Lactone
Parthenolide, another well-studied sesquiterpene lactone, shares some mechanistic similarities with this compound, particularly in its inhibition of the NF-κB pathway. However, the specific molecular interactions may differ.
-
NF-κB Pathway: Both this compound and Parthenolide are potent inhibitors of the NF-κB pathway.[3][10][11] While this compound's inhibition is linked to targeting UBE2D3 and TAK1, Parthenolide has been shown to directly inhibit IκB kinase (IKK), preventing the degradation of IκBα.[10] Some studies also suggest Parthenolide can directly interact with the p65 subunit of NF-κB.[12]
-
Other Targets: Parthenolide has been shown to covalently target and inhibit Focal Adhesion Kinase (FAK), a mechanism not yet reported for this compound.[13][14]
Experimental Protocols for Target Identification and Specificity Assessment
To rigorously assess the specificity of this compound's molecular targets, a combination of proteomic and biophysical assays is recommended. The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct drug-target engagement in a cellular context. The principle relies on the fact that ligand binding can stabilize a target protein against thermal denaturation.
Experimental Workflow:
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of NF-kappaB activity by parthenolide induces X-ray sensitivity through inhibition of split-dose repair in TP53 null prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Eupalinolide B: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-cancer activities. This guide provides a cross-validation of its effects in various cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Quantitative Analysis of this compound's Cytotoxicity
The inhibitory concentration (IC50) of this compound has been determined across a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The following table summarizes the IC50 values, highlighting the differential sensitivity of various cancer types to this compound.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Laryngeal Cancer | TU212 | 1.03 | [1] |
| AMC-HN-8 | 2.13 | [1] | |
| M4e | 3.12 | [1] | |
| LCC | 4.20 | [1] | |
| TU686 | 6.73 | [1] | |
| Hep-2 | 9.07 | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | Varies (Inhibition observed at 0-10 µM) | [2][3] |
| PANC-1 | Varies (Inhibition observed at 0-10 µM) | [2][3] | |
| PL-45 | Varies (Inhibition observed at 0-10 µM) | [2] | |
| Hepatocellular Carcinoma | SMMC-7721 | Inhibition observed at 6-24 µM | [2][4] |
| HCCLM3 | Inhibition observed at 6-24 µM | [2][4] |
Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of distinct forms of cell death and the modulation of key signaling pathways.
Induction of Cell Death
This compound has been shown to induce multiple forms of programmed cell death in cancer cells:
-
Apoptosis: In pancreatic cancer cells, this compound treatment leads to an increase in reactive oxygen species (ROS) levels, which subsequently triggers apoptosis.[3][5]
-
Ferroptosis: In hepatic carcinoma cells, this compound induces ferroptosis, a form of iron-dependent cell death, mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[4]
-
Cell Cycle Arrest: In hepatic carcinoma cell lines SMMC-7721 and HCCLM3, this compound causes cell cycle arrest at the S phase.[4]
Modulation of Signaling Pathways
The anti-cancer activity of this compound is underpinned by its ability to interfere with critical signaling pathways that regulate cancer cell proliferation, survival, and migration.
-
ROS-ER-JNK Pathway: In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway, which contributes to the inhibition of cell migration.[4]
-
NF-κB and MAPKs: this compound has been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial for cancer cell inflammation and proliferation.[2]
-
GSK-3β/β-catenin Pathway: This pathway, often dysregulated in cancer, is also modulated by this compound.[2]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Eupalinolide B: A Comparative Analysis of Its Therapeutic Index Against Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Eupalinolide B with other notable sesquiterpene lactones: Parthenolide, Artemisinin, and Thapsigargin. The objective is to present a clear, data-driven analysis to inform preclinical research and drug development efforts.
Executive Summary
This compound, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2] An essential aspect of its potential as a therapeutic agent is its therapeutic index (TI), which quantifies the relative safety of a drug by comparing its effective dose to its toxic dose. This guide contextualizes the therapeutic potential of this compound by comparing its available efficacy and toxicity data with those of other well-researched sesquiterpene lactones. While a definitive therapeutic index for this compound has not been explicitly calculated in the reviewed literature, existing preclinical data suggests a favorable safety profile.
Comparative Analysis of Therapeutic Indices
The therapeutic index is a critical measure in drug development, indicating the margin of safety for a compound. It is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher TI value suggests a wider margin of safety.
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct comparison of TI values can be challenging due to variations in experimental models, cancer cell lines, and administration routes.
| Compound | Organism | Efficacy (ED50 or Effective Dose) | Toxicity (TD50, MTD, or LD50) | In Vitro IC50 Range (Cancer Cell Lines) | Therapeutic Index (Calculated or Inferred) |
| This compound | Mouse | 25-50 mg/kg (xenograft)[3] | No obvious cytotoxicity at 50 mg/kg[4] | 1.03 - 9.07 µM[4] | Favorable, but not quantitatively determined |
| Parthenolide | Mouse | - | No MTD reached at 4 mg/day (oral, in feverfew prep)[3] | 2.5 - 25 µM[5] | Not quantitatively determined, but low toxicity suggested at tested doses |
| Artemisinin | Mouse | - | Oral ED50 (neurotoxicity/death): ~300 mg/kg/day[6] | Varies widely based on derivative | Moderate[7] |
| Thapsigargin | Mouse | - | LD100: 0.2 mg/kg[8] | ~10⁻¹⁰ M[8] | Very narrow; highly toxic[8] |
In-Depth Compound Analysis
This compound
This compound has shown potent in vitro activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[4] In vivo studies are particularly promising, demonstrating significant tumor growth inhibition in human hepatocarcinoma and pancreatic cancer xenograft models at doses of 25-50 mg/kg administered intraperitoneally without causing noticeable changes in the weight of the mice or obvious cytotoxicity in major organs.[1][3][4][9] While a formal Maximum Tolerated Dose (MTD) or LD50 study was not found, the lack of overt toxicity at effective doses suggests a potentially favorable therapeutic window.
Parthenolide
Parthenolide, derived from the feverfew plant, has well-documented anti-inflammatory and anti-cancer properties.[10][11] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[10] In a phase I clinical trial of a feverfew preparation standardized to parthenolide content, no dose-limiting toxicity was observed at oral doses up to 4 mg of parthenolide per day, though plasma concentrations were undetectable.[3] This suggests low oral bioavailability or rapid metabolism, which complicates direct toxicity assessment but also implies low toxicity at these oral doses.
Artemisinin and its Derivatives
Artemisinin and its derivatives, such as artesunate, are renowned for their antimalarial activity and are increasingly being investigated for their anti-cancer properties.[12][13] The therapeutic index of artesunate is considered moderate.[7] However, neurotoxicity has been observed with artemisinin derivatives in animal models, particularly with prolonged exposure or high doses. For instance, the oral ED50 for neurotoxicity or death in mice was approximately 300 mg/kg/day for artemether and artesunate.[6] The toxicity of artemisinins appears to be highly dependent on the formulation and route of administration, with oral administration generally being safer than parenteral routes.[14][15]
Thapsigargin
Thapsigargin is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to ER stress and apoptosis.[8][16] It exhibits extremely high cytotoxicity, with an in vitro GI50 in the picomolar range.[8] However, this high potency is coupled with extreme toxicity, with an LD100 in nude mice of only 0.2 mg/kg, indicating a very narrow therapeutic index.[8] Its non-specific cytotoxicity has limited its direct therapeutic application, leading to the development of targeted prodrugs to improve its safety profile.[17][18]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these sesquiterpene lactones is intrinsically linked to their mechanisms of action. Below are diagrams illustrating the key signaling pathways targeted by each compound.
Caption: this compound's multi-faceted anti-cancer mechanism.
Caption: Parthenolide's inhibition of pro-survival signaling pathways.
Caption: Artemisinin's dual action on ROS and Wnt signaling.
Caption: Thapsigargin's induction of apoptosis via ER stress.
Experimental Protocols
A summary of the methodologies employed in the cited preclinical studies is provided below to facilitate replication and further investigation.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Lines: A variety of human cancer cell lines (e.g., laryngeal, pancreatic, liver).[1][4]
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound of interest is then added at various concentrations. After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[4]
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of human tumor cells.[4][19][20]
-
Tumor Implantation: Human cancer cells (e.g., SMMC-7721, HCCLM3, PANC-1) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[1][4][9]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 25 mg/kg every 2 days for 3 weeks).[3]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and the tumors are excised and weighed.[3]
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be harvested for histopathological analysis (e.g., H&E staining) to assess for any signs of cytotoxicity.[4]
Caption: Workflow for a typical in vivo tumor xenograft study.
Acute Toxicity Study (LD50/MTD Determination)
-
Animal Model: Typically mice or rats of a specific strain, age, and sex.[21][22]
-
Dose Administration: The compound is administered to different groups of animals at increasing doses. The route of administration (e.g., oral, intravenous, intraperitoneal) is a critical parameter.[21][22]
-
Observation: Animals are observed for a defined period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[22]
-
LD50 Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the Reed-Muench or probit analysis.[21]
-
MTD Determination: The Maximum Tolerated Dose is the highest dose that does not cause unacceptable toxicity or death in the animal cohort.
Conclusion
This compound emerges as a promising sesquiterpene lactone with significant anti-cancer activity and, based on initial in vivo studies, a potentially wide therapeutic window. Compared to the highly toxic Thapsigargin, this compound demonstrates a much more favorable preliminary safety profile. While Artemisinin and its derivatives have a moderate therapeutic index, concerns about neurotoxicity at higher doses remain. Parthenolide also appears to have low toxicity, but its therapeutic application has been hampered by poor bioavailability.
Further rigorous preclinical toxicology studies are warranted to definitively establish the therapeutic index of this compound. The determination of its MTD and LD50 in various animal models will be crucial for its progression towards clinical trials. The data presented in this guide suggests that this compound's combination of potent efficacy and low apparent toxicity makes it a compelling candidate for further drug development.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress on the study of the anticancer effects of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. research.uees.edu.ec [research.uees.edu.ec]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. uoanbar.edu.iq [uoanbar.edu.iq]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide B in a Laboratory Setting
Eupalinolide B, a sesquiterpenoid lactone utilized in research for its potential therapeutic properties, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Due to its potential biological activity and the absence of specific disposal protocols, a conservative approach based on general principles of hazardous waste management and information from related compounds is essential. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Hazard Profile and Waste Classification
Key Hazard Information (based on Eupalinolide H)
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3] |
Given its toxicity to aquatic life, this compound waste must not be disposed of down the drain.[4] Similarly, it should not be discarded in regular solid waste streams.[4]
Step-by-Step Disposal Procedures
The following procedures outline the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) carboy for liquids or a puncture-resistant container for solids) and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution with trace amounts").[5][7] The date of waste accumulation should also be recorded.[5]
-
Solid Waste: Collect all solid this compound waste, including unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, chromatography plates), in the designated solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses, in a designated liquid waste container. Do not mix incompatible waste streams. Eupalinolide H is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, scalpels) must be placed in a designated sharps container that is also labeled as hazardous waste.
2. Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[5][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Keep the waste container closed at all times except when adding waste.[5] Regularly inspect the container for any signs of leakage or degradation.[6]
3. Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (check your institution's specific guidelines, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup.[5][6]
-
Provide Information: Be prepared to provide EHS with information about the waste, including the chemical name and estimated quantity.
-
Do Not Treat Waste: Do not attempt to treat the chemical waste in the laboratory (e.g., through neutralization or evaporation) unless it is part of a documented experimental procedure.[7][8] The recommended disposal method is through an approved waste disposal plant.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any questions or clarification.
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Eupalinolide B
Disclaimer: No specific Safety Data Sheet (SDS) for Eupalinolide B was found. The following information is based on the SDS for the closely related compound Eupalinolide H and general knowledge of handling sesquiterpene lactones, which may have cytotoxic and sensitizing properties. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.
This compound is a sesquiterpene lactone, a class of compounds known for their potential biological activities, including anti-inflammatory and anti-tumor effects.[1][2][3][4] Due to its potential bioactivity, it is crucial to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety principles and data for similar compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[5] |
| Face Shield | A face shield that protects the entire face should be worn in addition to goggles when there is a significant risk of splashing.[5] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable as they do not offer adequate protection against many chemicals. For handling concentrated solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A fully fastened laboratory coat must be worn.[6] |
| Protective Suit/Apron | For larger quantities or when there is a high risk of splashes, a chemical-resistant apron or protective suit should be worn over the lab coat.[5] | |
| Respiratory Protection | Respirator | A certified particle filtering half mask or a half mask with appropriate filters should be used, especially when handling the powder form to avoid inhalation of dust.[5] In situations with potential for aerosol generation, a higher level of respiratory protection may be necessary.[5] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated work area, such as a chemical fume hood, is clean and uncluttered.[6] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[7]
-
Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Dissolving: To prepare solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in solvents such as DMSO, ethanol, and methanol.[8][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]
Spill Management:
-
Small Spills: In case of a small spill, decontaminate the area with an appropriate solvent. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[10]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Procedures
The following first aid measures are based on the SDS for Eupalinolide H and should be followed in case of exposure.[10]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. This compound | 877822-40-7 [chemicalbook.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
